ASP1126
Description
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Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methoxy-7-pyrimidin-5-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(12(11)15)9-6-13-8-14-7-9/h2-8H,1H3 |
InChI Key |
KMLYWDTUPPVTJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C(C1=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ASP1126
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP1126 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its mechanism of action centers on the modulation of lymphocyte trafficking and endothelial barrier function through the activation of specific intracellular signaling cascades. This document provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by preclinical data and detailed experimental methodologies.
Introduction to this compound and the Sphingosine-1-Phosphate (S1P) Signaling Axis
Sphingosine-1-phosphate is a bioactive sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P1 receptor is of particular therapeutic interest due to its critical role in the egress of lymphocytes from secondary lymphoid organs. By acting as an S1P1 agonist, this compound functionally antagonizes this process, leading to the sequestration of lymphocytes and a subsequent reduction in circulating lymphocyte counts. This immunomodulatory effect forms the basis of its potential therapeutic applications in autoimmune diseases and organ transplantation.
Core Mechanism of Action: S1P1 Receptor Agonism
This compound exerts its pharmacological effects by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events that ultimately lead to the desired physiological responses.
Receptor Selectivity and Potency
This compound is a potent and selective agonist for the human S1P1 receptor. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3, is a key feature of its pharmacological profile. Activation of S1P3 has been associated with adverse effects such as bradycardia. The selectivity of this compound for S1P1 suggests a potentially favorable safety profile.
The potency of this compound at the human S1P1 and S1P3 receptors has been quantified using GTPγS binding assays.[1]
| Receptor | Agonist | EC50 (nM) |
| Human S1P1 | This compound | 7.12 |
| Human S1P3 | This compound | 517 |
Downstream Signaling Pathways
Upon activation by this compound, the S1P1 receptor, which is coupled to inhibitory G proteins of the Gαi family, initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MEK/ERK pathway.[2][3]
-
PI3K/Akt Pathway: Activation of Gαi leads to the activation of PI3K, which in turn phosphorylates and activates Akt. The PI3K/Akt signaling cascade is crucial for promoting cell survival and proliferation.
-
Ras/MEK/ERK Pathway: The Gβγ subunits of the G protein can activate Ras, which subsequently activates the mitogen-activated protein kinase (MAPK) cascade, involving MEK and ERK. This pathway is also involved in cell proliferation and differentiation.
Preclinical Pharmacodynamics
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating the immune system.
Lymphocyte Count Reduction
Oral administration of this compound leads to a dose-dependent reduction in peripheral blood lymphocyte counts in both rats and nonhuman primates.[1] This effect is consistent with the proposed mechanism of action involving the sequestration of lymphocytes in secondary lymphoid organs.
| Species | Dose (mg/kg) | Route | Time Point | Mean Lymphocyte Count Reduction (%) |
| Rat | 0.1 | Oral | 24 hours | ~50 |
| Rat | 0.3 | Oral | 24 hours | ~70 |
| Rat | 1 | Oral | 24 hours | ~80 |
| Nonhuman Primate | 0.1 | Oral | 24 hours | ~40 |
| Nonhuman Primate | 0.3 | Oral | 24 hours | ~60 |
| Nonhuman Primate | 1 | Oral | 24 hours | ~75 |
Allograft Survival
In a rat model of heterotopic heart transplantation, this compound, in combination with a subtherapeutic dose of tacrolimus, significantly prolonged allograft survival compared to vehicle control.[1]
| Treatment Group | Mean Allograft Survival (days) |
| Vehicle | 7.5 |
| This compound (0.3 mg/kg) + Tacrolimus (0.3 mg/kg) | > 28 |
Experimental Protocols
The following section details the methodology for a key experiment used to characterize the activity of this compound.
GTPγS Binding Assay
This assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein upon receptor stimulation.
Materials:
-
Membrane preparations from cells expressing the human S1P1 or S1P3 receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A solution of this compound at various concentrations.
-
GDP solution (final concentration typically 10 µM).
-
Membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well (final concentration ~0.1 nM).
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: The reaction is terminated by rapid filtration through the 96-well filter plates using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value of this compound.
Conclusion
This compound is a potent and selective S1P1 receptor agonist that acts by modulating lymphocyte trafficking. Its mechanism of action involves the activation of the Gαi-coupled S1P1 receptor, leading to the initiation of downstream PI3K/Akt and Ras/MEK/ERK signaling pathways. Preclinical data demonstrates its efficacy in reducing peripheral lymphocyte counts and prolonging allograft survival. The selectivity of this compound for S1P1 over S1P3 suggests a promising therapeutic window with a reduced risk of S1P3-mediated side effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in relevant disease indications.
References
- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
ASP1126: A Technical Guide to its S1P Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP1126 is a potent and orally active agonist of the Sphingosine-1-Phosphate (S1P) receptor family, with a notable selectivity profile that makes it a compound of significant interest for therapeutic development. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. There are five known subtypes of S1P receptors (S1P1-S1P5), and the specific physiological or pathological effects of S1P signaling are dictated by the receptor subtype through which it is mediated. Consequently, the development of subtype-selective S1P receptor modulators is a key objective in the pursuit of targeted therapies with improved efficacy and safety profiles.
This technical guide provides an in-depth overview of the target receptor selectivity profile of this compound, with a focus on its activity at the human S1P receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the different human S1P receptor subtypes has been primarily characterized using GTPγS binding assays. This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.
The available data demonstrates that this compound is a potent agonist of the human S1P1 receptor, with significantly lower potency at the S1P3 receptor. This compound preferentially activated S1P1 as compared to S1P3 in human GTPγS assays.[1]
Table 1: this compound Potency (EC50) at Human S1P Receptors
| Receptor Subtype | EC50 (nM) |
| hS1P1 | 7.12 |
| hS1P2 | Data not publicly available |
| hS1P3 | 517 |
| hS1P4 | Data not publicly available |
| hS1P5 | Data not publicly available |
Data obtained from GTPγS-binding assays.
The selectivity of this compound for S1P1 over S1P3 is approximately 73-fold. The EC50 values for hS1P2, hS1P4, and hS1P5 are not currently available in the public domain.
Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), leading to the modulation of cellular processes such as cell survival, proliferation, and migration.
Experimental Protocols
The following is a representative protocol for a GTPγS binding assay used to determine the potency of compounds like this compound at S1P receptors. This protocol is based on generally accepted methodologies in the field.
GTPγS Binding Assay
Objective: To measure the agonist-stimulated binding of [35S]GTPγS to G proteins coupled to a specific S1P receptor subtype expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the human S1P receptor of interest (e.g., hS1P1, hS1P3).
-
[35S]GTPγS (radioligand).
-
Non-labeled GTPγS (for non-specific binding determination).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Cell membranes expressing the target S1P receptor.
-
Serial dilutions of this compound or vehicle control.
-
[35S]GTPγS.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [35S]GTPγS.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess non-labeled GTPγS) from all measurements.
-
Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
Conclusion
This compound is a potent and selective agonist for the human S1P1 receptor. Its selectivity profile, particularly its significantly lower potency at the S1P3 receptor, suggests a potential for a favorable therapeutic window, as S1P3 activation has been associated with certain adverse effects. The quantitative data and experimental methodologies presented in this guide provide a foundation for further investigation and development of this compound as a targeted therapeutic agent. Further studies to elucidate the full selectivity profile across all S1P receptor subtypes would be beneficial for a more comprehensive understanding of its pharmacological properties.
References
In-Depth Technical Guide: hS1P1 and hS1P3 Receptor Binding Affinity of ASP1126
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the compound ASP1126 for the human sphingosine-1-phosphate receptor 1 (hS1P1) and human sphingosine-1-phosphate receptor 3 (hS1P3). This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.
Quantitative Binding Affinity Data
This compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptor family, with a notable preference for the S1P1 subtype over S1P3. The potency of this compound at these receptors has been determined using GTPγS binding assays, which measure the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. The half-maximal effective concentration (EC50) values from these assays are summarized below.
| Compound | Receptor | Assay Type | EC50 (nM) |
| This compound | hS1P1 | GTPγS Binding | 7.12[1][2] |
| This compound | hS1P3 | GTPγS Binding | 517[1][2] |
Experimental Protocols: GTPγS Binding Assay
The following protocol is a representative method for determining the agonist-induced activation of S1P receptors using a [³⁵S]GTPγS binding assay with membranes from cells overexpressing the target receptor.
Objective: To quantify the potency (EC50) of this compound in stimulating [³⁵S]GTPγS binding to membranes containing either hS1P1 or hS1P3 receptors.
Materials and Reagents:
-
Cell membranes expressing recombinant hS1P1 or hS1P3
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
Bovine serum albumin (BSA), fatty acid-free
-
HEPES buffer
-
MgCl₂
-
NaCl
-
Saponin
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes expressing the receptor of interest (hS1P1 or hS1P3) on ice. Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Dilute the membranes to the desired final concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer containing a constant concentration of GDP (e.g., 10 µM). The final concentration range should be sufficient to generate a full concentration-response curve.
-
Assay Incubation: In a 96-well plate, combine the diluted membranes, the various concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS (typically in the low nanomolar range). The total assay volume is brought to 200 µL with the assay buffer.
-
Reaction: Incubate the plate at room temperature (approximately 25°C) for 60 minutes with gentle agitation. This allows for the agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunits of the G proteins coupled to the S1P receptors.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.
-
Scintillation Counting: After drying the filter mats, place them in scintillation vials with an appropriate scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Signaling Pathways and Visualizations
Upon activation by an agonist such as this compound, hS1P1 and hS1P3 initiate distinct downstream signaling cascades through their coupling to various heterotrimeric G proteins.
hS1P1 Signaling Pathway
The hS1P1 receptor primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits also allows the Gβγ complex to activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK1/2 pathway, which are involved in cell survival and proliferation.
hS1P3 Signaling Pathway
The hS1P3 receptor exhibits more promiscuous G protein coupling, interacting with Gi/o, Gq/11, and G12/13 proteins. This diverse coupling leads to the activation of a broader range of downstream signaling pathways. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Coupling to G12/13 activates the Rho/Rho kinase (ROCK) pathway, which is involved in regulating the actin cytoskeleton, cell shape, and motility.
Experimental Workflow Diagram
The logical flow of the GTPγS binding assay, from preparation to data analysis, is depicted in the following workflow diagram.
References
The Discovery and Synthesis of ASP1126: A Selective Sphingosine-1-Phosphate Receptor 1 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ASP1126 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) developed by Astellas Pharma Inc. As a modulator of lymphocyte trafficking, this compound holds therapeutic potential for autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for scientific and research applications.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. Agonism at the S1P1 receptor leads to its internalization, rendering lymphocytes unresponsive to the natural S1P gradient and consequently trapping them within the lymph nodes. This mechanism of action forms the basis for the therapeutic effect of S1P1 receptor agonists in autoimmune disorders and in preventing allograft rejection.
This compound was developed as a selective S1P1 agonist with an improved safety profile compared to earlier non-selective S1P receptor modulators. This document details the discovery process, the chemical synthesis of the molecule, its mechanism of action, and the key in vitro and in vivo experimental data that characterize its pharmacological profile.
Discovery of this compound
The discovery of this compound stemmed from a lead optimization program aimed at identifying novel, potent, and selective S1P1 agonists with a favorable pharmacokinetic and safety profile. The development of S1P1 agonists has been an active area of research, with the goal of improving upon the first-generation non-selective S1P modulators.
Lead Identification and Optimization
The core scaffold of this compound, a 2-amino-1,3-propanediol moiety, is a common feature in many S1P receptor agonists. Structure-activity relationship (SAR) studies focused on modifying the lipophilic side chain to enhance potency and selectivity for the S1P1 receptor over other subtypes, particularly S1P3, which is associated with cardiovascular side effects such as bradycardia. The optimization process likely involved iterative chemical synthesis and biological screening to identify a candidate with the desired profile. The chemical structure of this compound is 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochloride[1].
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol for the entire synthesis is proprietary to Astellas Pharma, a general synthetic route can be inferred from patents and related literature on similar 2-amino-1,3-propanediol derivatives. The following represents a plausible synthetic pathway.
Diagram of the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Crystallization of this compound Hydrochloride[1]
A common final step in the synthesis of a drug substance is its purification by crystallization. The following protocol is adapted from a patent filed by Astellas Pharma for the hydrochloride salt of a closely related compound, which is believed to be this compound.
-
Dissolution: Dissolve the free base of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol in a mixed solvent system. This system consists of a solvent in which the hydrochloride salt is highly soluble (e.g., methanol, ethanol) and a solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether).
-
Acidification: While stirring the solution, add a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).
-
Crystallization: The hydrochloride salt of this compound will precipitate out of the solution. The crystallization process can be facilitated by cooling the mixture.
-
Isolation and Drying: Collect the crystals by filtration, wash with a solvent in which the product is sparingly soluble, and dry under vacuum to yield the final crystalline product.
Mechanism of Action
This compound is a selective agonist for the S1P1 receptor. Upon binding, it induces the internalization of the receptor, leading to a functional antagonism. This prevents lymphocytes from egressing from lymphoid tissues, thereby reducing the number of circulating lymphocytes.
Signaling pathway of this compound at the S1P1 receptor.
Caption: this compound signaling and mechanism of action.
Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
The potency of this compound was determined using a GTPγS binding assay, which measures the activation of G-proteins upon receptor agonism.
| Receptor | EC50 (nM) |
| Human S1P1 | 7.12 |
| Human S1P3 | 517 |
| Table 1: In Vitro Potency of this compound at Human S1P1 and S1P3 Receptors. |
In Vivo Efficacy: Lymphocyte Lowering Effect
Oral administration of this compound demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts in both rats and non-human primates.
| Species | Dose (mg/kg) | Maximum Lymphocyte Reduction (%) |
| Rat | 0.1 | ~50 |
| Rat | 0.3 | ~70 |
| Rat | 1 | >80 |
| Monkey | 0.1 | ~40 |
| Monkey | 0.3 | ~60 |
| Monkey | 1 | ~70 |
| Table 2: In Vivo Efficacy of this compound on Peripheral Blood Lymphocyte Counts. |
Experimental Protocols
GTPγS Binding Assay
This assay is used to determine the potency (EC50) of a compound as an agonist for a GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 or S1P3 receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, GDP, and a protease inhibitor cocktail.
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, and [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Peripheral Blood Lymphocyte Counting by Flow Cytometry
This method is used to quantify the number of lymphocytes in whole blood samples.
-
Blood Collection: Collect whole blood from the study animals into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: Incubate a small volume of whole blood with a cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD45 for total leukocytes).
-
Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.
-
Washing: Wash the remaining white blood cells with a suitable buffer (e.g., PBS with BSA).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Gating and Quantification: Identify the lymphocyte population based on their forward and side scatter characteristics and the expression of specific markers. The absolute count of lymphocytes can be determined using counting beads or a dual-platform method with a hematology analyzer.
Diagram of the experimental workflow for lymphocyte counting.
Caption: Flow cytometry workflow for lymphocyte analysis.
Conclusion
This compound is a potent and selective S1P1 receptor agonist that effectively reduces peripheral lymphocyte counts. Its discovery and development represent a significant advancement in the pursuit of safer and more effective immunomodulatory therapies. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in S1P receptor modulation. Further investigation into the clinical applications of this compound is warranted.
References
ASP1126 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP1126 is a potent and selective, orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] As a modulator of S1P signaling, this compound holds significant therapeutic potential, particularly in the context of immune-mediated inflammatory diseases and transplantation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro assays are presented, along with a visualization of the S1P1 signaling pathway to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C26H26ClF6NO5 and a molecular weight of 581.93 g/mol .[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228580-11-7 | [1][2] |
| Molecular Formula | C26H26ClF6NO5 | [2] |
| Molecular Weight | 581.93 g/mol | [2] |
| Appearance | Powder | [1] |
| Storage Conditions | -20°C for 3 years (Powder); -80°C for 1 year (In solvent) | [1] |
Pharmacological Profile
This compound is a selective agonist for the human sphingosine-1-phosphate receptor 1 (hS1P1). Its potency and selectivity have been characterized using in vitro functional assays.
Table 2: In Vitro Potency of this compound
| Target | Assay | EC50 (nM) | Source |
| hS1P1 | GTPγS Binding Assay | 7.12 | [1][2] |
| hS1P3 | GTPγS Binding Assay | 517 | [1][2] |
The data demonstrates that this compound is significantly more potent at the hS1P1 receptor compared to the hS1P3 receptor, indicating a favorable selectivity profile.
Mechanism of Action: The S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[3] this compound, as an S1P1 agonist, mimics the action of endogenous S1P at this specific receptor subtype. The activation of S1P1 is crucial for regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[3] By acting as a functional antagonist through receptor internalization, S1P1 agonists like this compound can lead to a reduction in circulating lymphocytes, which is a key mechanism for its immunosuppressive effects.
Experimental Protocols
The following provides a generalized protocol for a key assay used to characterize S1P receptor agonists.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[4][5]
Objective: To determine the potency (EC50) and efficacy of this compound at the S1P1 receptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human S1P1 receptor.
-
[³⁵S]GTPγS (radiolabeled guanosine 5'-O-(γ-thio)-triphosphate).
-
Non-labeled GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA).
-
This compound at various concentrations.
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the S1P1 receptor are thawed on ice and homogenized in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, serial dilutions of this compound (or vehicle control), and the prepared cell membrane suspension.
-
Pre-incubation: The plate is pre-incubated to allow the compound to bind to the receptors.
-
Reaction Initiation: The binding reaction is initiated by adding [³⁵S]GTPγS to each well. For determining non-specific binding, a high concentration of unlabeled GTPγS is added to a separate set of wells.
-
Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through the filter plate using a cell harvester. The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity is then quantified using a microplate scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from the total binding. The data is then plotted against the logarithm of the this compound concentration to determine the EC50 value.
Conclusion
This compound is a potent and selective S1P1 receptor agonist with a well-defined in vitro pharmacological profile. Its mechanism of action, centered on the modulation of the S1P1 signaling pathway, offers a promising therapeutic strategy for various immunological disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other S1P receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vitro Profile of ASP1126: A Selective Sphingosine-1-Phosphate Receptor 1 Agonist
For Immediate Release
This technical guide provides an in-depth overview of the in vitro characteristics of ASP1126, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development. Based on available information, this compound demonstrates significant potency and selectivity for S1P1, suggesting its potential as a modulator of S1P signaling pathways.
Quantitative Analysis of Receptor Agonism
The primary in vitro characterization of this compound has focused on its activity at S1P receptors. The following table summarizes the available quantitative data on its potency.
| Receptor | Assay Type | Parameter | Value (nM) |
| Human S1P1 (hS1P1) | GTPγS-binding | EC50 | 7.12[1] |
| Human S1P3 (hS1P3) | GTPγS-binding | EC50 | 517[1] |
EC50: The half maximal effective concentration, which indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, the reported data originates from GTPγS-binding assays, a common method to assess the activation of G protein-coupled receptors (GPCRs) like S1P receptors.
General Methodology: GTPγS-Binding Assay
A GTPγS-binding assay measures the functional activity of GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
Workflow of a Typical GTPγS-Binding Assay:
References
ASP1126: A Selective S1P1 Receptor Agonist and its Impact on Lymphocyte Trafficking
An In-depth Technical Overview for Researchers and Drug Development Professionals
Introduction
ASP1126 is a novel, orally active, and selective sphingosine-1-phosphate 1 (S1P1) receptor agonist.[1] Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.[2][3] By selectively targeting the S1P1 receptor, this compound modulates the immune system by sequestering lymphocytes, primarily within the lymph nodes, thereby reducing the number of circulating lymphocytes. This mechanism of action gives this compound therapeutic potential in the treatment of autoimmune diseases and in preventing allograft rejection in organ transplantation.[1] Preclinical studies have demonstrated its efficacy in prolonging allograft survival in animal models, suggesting a promising clinical future.[1]
Mechanism of Action: S1P1 Receptor Modulation
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is dependent on a gradient of sphingosine-1-phosphate, which is high in the blood and lymph and low within the lymphoid tissue.[2][4] Lymphocytes express S1P1 receptors, and upon binding to S1P, these receptors signal the cells to migrate out of the lymph nodes and into the efferent lymphatics, eventually reaching the peripheral circulation.[5]
This compound, as a selective S1P1 receptor agonist, mimics the action of endogenous S1P. However, chronic activation of the S1P1 receptor by an agonist like this compound leads to the internalization and subsequent degradation of the receptor from the lymphocyte cell surface.[5] This downregulation of S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5] This sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating T and B cells in the peripheral blood, a condition known as lymphopenia.[1] This reduction in circulating immune cells is the primary mechanism by which this compound exerts its immunomodulatory effects.
Effects on Lymphocyte Trafficking: Preclinical Evidence
Preclinical studies in rats and nonhuman primates have demonstrated the potent effects of this compound on lymphocyte trafficking. Oral administration of this compound leads to a significant, dose-dependent reduction in peripheral blood lymphocyte counts.[1] This effect is cumulative with repeated dosing.[1]
In nonhuman primate models of renal transplantation, this compound has been shown to reduce the numbers of key T cell subsets involved in allograft rejection, including:[1]
-
Naive T cells
-
Central Memory T cells
-
Effector Memory T cells
The reduction of these lymphocyte populations in the periphery is believed to be a key contributor to the prolonged allograft survival observed when this compound is used in combination with other immunosuppressants like tacrolimus.[1]
Table 1: Summary of this compound Effects on Peripheral Lymphocyte Subsets in Nonhuman Primates
| Lymphocyte Subset | Effect of this compound Administration | Therapeutic Implication |
| Total Lymphocytes | Significant Reduction | Broad immunosuppression |
| Naive T Cells | Reduction | Inhibition of primary immune responses |
| Central Memory T Cells | Reduction | Dampening of memory T cell activation |
| Effector Memory T Cells | Reduction | Limitation of immediate effector functions |
Note: This table is a qualitative summary based on available preclinical data. Specific quantitative reductions are dose-dependent and were not publicly available.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing S1P receptor agonists and their effects on lymphocyte trafficking, the key experiments would likely involve the following procedures.
GTPγS Binding Assay for S1P1 Receptor Activation
This assay is a functional method to determine the potency and efficacy of a compound as a G protein-coupled receptor (GPCR) agonist. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Representative Protocol:
-
Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared from a stable cell line.
-
Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and saponin is typically used.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Flow Cytometric Analysis of Peripheral Blood Lymphocyte Subsets
Flow cytometry is used to identify and quantify different lymphocyte populations in whole blood based on the expression of specific cell surface markers.
Representative Protocol for Nonhuman Primate Blood:
-
Blood Collection: Whole blood is collected from animals at baseline and at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD20 for B cells, and markers for naive and memory T cell subsets like CD45RA, CCR7, CD28, and CD95).
-
Red Blood Cell Lysis: Following antibody incubation, red blood cells are lysed using a commercial lysing solution.
-
Washing and Fixation: The remaining white blood cells are washed and can be fixed with a paraformaldehyde-based solution.
-
Data Acquisition: Samples are acquired on a multi-color flow cytometer.
-
Data Analysis: A gating strategy is applied to first identify lymphocytes based on their forward and side scatter properties, and then to delineate the various T and B cell subsets based on their marker expression. Absolute cell counts can be determined using counting beads or a dual-platform method with a hematology analyzer.
Conclusion
This compound is a selective S1P1 receptor agonist that effectively reduces circulating lymphocytes by sequestering them in secondary lymphoid organs. Its mechanism of action, involving the downregulation of S1P1 receptors on lymphocytes, has been well-established for this class of compounds. Preclinical data in nonhuman primates confirm its activity on key T cell subsets, highlighting its potential as an immunomodulatory agent for indications such as organ transplantation. Further clinical development will be necessary to fully elucidate its therapeutic profile and safety in humans.
References
Early-Stage Research on ASP1126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and development of ASP1126, a novel and selective sphingosine-1-phosphate (S1P) receptor 1 agonist. The information presented herein is compiled from preclinical studies and aims to provide a comprehensive resource for professionals in the field of drug development and immunology.
Core Compound Profile
This compound is a potent and orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the modulation of lymphocyte trafficking, which is a key process in immune responses. By acting as a functional antagonist of S1P1 on lymphocytes, this compound prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes in the peripheral blood. This targeted immunomodulation suggests potential therapeutic applications in autoimmune diseases and organ transplantation.[1][2]
Mechanism of Action: S1P1 Receptor Agonism
Sphingosine-1-phosphate is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1P1-5).[3][4] The S1P1 receptor is crucial for regulating the movement of lymphocytes from lymphoid organs into the bloodstream and tissues.[3]
This compound selectively binds to and activates the S1P1 receptor.[1] This initial agonism leads to the internalization and subsequent degradation of the receptor on the lymphocyte surface. The loss of S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that normally directs their exit from lymph nodes. This "functional antagonism" effectively traps lymphocytes within the lymphoid tissues, reducing their numbers in the peripheral circulation and thereby diminishing the immune response in target organs.[2][3]
References
- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ASP1126 (Hypothetical), a Selective S1P1 Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ASP1126 is a hypothetical, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] By activating S1P1, this compound is expected to induce the internalization and degradation of the receptor on lymphocytes, leading to their sequestration in lymph nodes.[4] This mechanism of action makes this compound a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, where the infiltration of autoreactive lymphocytes into tissues contributes to pathology.[5][6][7]
These application notes provide a detailed protocol for the in vivo experimental use of this compound in a rodent model of autoimmune disease. The provided methodologies are based on established protocols for similar S1P1 receptor modulators.
Mechanism of Action: S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five different G-protein coupled receptors (S1PR1-5).[8][9] S1P1 is highly expressed on lymphocytes and endothelial cells.[8] The binding of an agonist, such as this compound, to S1P1 initiates a cascade of intracellular signaling events. In lymphocytes, S1P1 activation is critical for their egress from lymphoid tissues, following the S1P gradient which is high in the blood and lymph and low in the tissues.[8]
Agonist binding to S1P1 leads to the coupling of heterotrimeric G-proteins, primarily of the Gαi family.[9] This initiates downstream signaling pathways, including the RAC-CDC42 pathway, which is involved in cell migration, and the ERK pathway, which is associated with cell proliferation.[1] Sustained activation of S1P1 by an agonist like this compound leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient and causing their retention in the lymph nodes.[4] This "functional antagonism" is the key mechanism for the immunosuppressive effects of S1P1 agonists.[4]
Caption: S1P1 signaling pathway activated by this compound.
In Vivo Experimental Protocol: Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the use of this compound in a common animal model for multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Female C57BL/6 mice, 8-10 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
Anesthesia (e.g., isoflurane)
-
Standard animal husbandry equipment
Experimental Workflow
Caption: Workflow for EAE induction and treatment with this compound.
Detailed Methodology
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
For prophylactic treatment, begin daily oral gavage of this compound or vehicle on day 7 post-immunization.
-
For therapeutic treatment, begin daily administration upon the first signs of clinical symptoms.
-
-
Monitoring and Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and record body weight.
-
Score clinical signs based on a standard scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28), euthanize mice and collect blood, spleen, lymph nodes, and central nervous system (CNS) tissue.
-
Flow Cytometry: Analyze lymphocyte populations in blood, spleen, and lymph nodes to confirm lymphocyte sequestration.
-
Histology: Process CNS tissue for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Cytokine Analysis: Measure levels of pro-inflammatory and anti-inflammatory cytokines in serum or from restimulated splenocytes.
-
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Dosing and Administration for this compound in a Mouse EAE Model
| Parameter | Description |
| Animal Model | Female C57BL/6 mice, 8-10 weeks old |
| Disease Model | MOG35-55 induced EAE |
| Compound | This compound |
| Vehicle | 0.5% methylcellulose in sterile water |
| Dosage Range | 0.1, 0.3, 1.0 mg/kg |
| Route of Administration | Oral gavage |
| Dosing Frequency | Once daily |
| Treatment Regimen | Prophylactic (starting day 7) or Therapeutic (starting at disease onset) |
Table 2: Key Efficacy Endpoints for this compound in a Mouse EAE Model
| Endpoint | Metric | Example Data (Hypothetical) |
| Clinical Score | Mean peak clinical score | Vehicle: 3.5 ± 0.5this compound (1 mg/kg): 1.5 ± 0.3 |
| Mean cumulative clinical score | Vehicle: 45 ± 5this compound (1 mg/kg): 15 ± 3 | |
| Body Weight | Percent change from baseline | Vehicle: -15% ± 3%this compound (1 mg/kg): -5% ± 2% |
| Disease Incidence | Percentage of mice with clinical signs | Vehicle: 100%this compound (1 mg/kg): 40% |
| Lymphocyte Count | Percent reduction in peripheral blood lymphocytes | This compound (1 mg/kg): 75% ± 10% |
| Histopathology | Mean inflammation score (CNS) | Vehicle: 3.0 ± 0.4this compound (1 mg/kg): 1.0 ± 0.2 |
| Mean demyelination score (CNS) | Vehicle: 2.8 ± 0.3this compound (1 mg/kg): 0.8 ± 0.2 |
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of the hypothetical S1P1 agonist, this compound. These experiments are designed to assess the compound's efficacy in a relevant autoimmune disease model by monitoring clinical outcomes and confirming its mechanism of action through immunological and histological analyses. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Sphingosine-1-Phosphate (S1P) Receptor Agonists in Rat Allograft Survival Models
Audience: Researchers, scientists, and drug development professionals.
Note on ASP1126: Publicly available scientific literature does not contain specific data or established protocols for a compound designated "this compound" in the context of rat allograft survival models. The initial search for this compound was inconclusive. However, extensive research exists for a class of compounds known as Sphingosine-1-Phosphate (S1P) receptor agonists, which are potent immunomodulators used to prolong allograft survival. This document provides detailed application notes and protocols for this class of drugs, using well-documented examples such as FTY720 (Fingolimod), KRP-203, and AUY954, which can serve as a comprehensive guide for conceptually similar molecules.
Mechanism of Action of S1P Receptor Agonists in Allograft Rejection
Sphingosine-1-phosphate (S1P) receptor agonists exert their immunosuppressive effects primarily by modulating lymphocyte trafficking.[1][2][3][4][5] The mechanism does not typically involve the impairment of T- and B-cell activation or proliferation.[5] Instead, these agonists bind to S1P receptors (primarily S1P1) on lymphocytes, leading to the internalization and downregulation of the receptor.[2][5]
This process disrupts the natural S1P gradient that exists between lymphoid tissues (where S1P levels are low) and the blood and lymph (where S1P levels are high).[2][4] This gradient is crucial for the egress (exit) of lymphocytes from lymph nodes and the thymus.[2][4][6] By functionally antagonizing the S1P1 receptor, these agonists trap lymphocytes within the lymph nodes, preventing them from migrating to the allograft site and initiating an immune rejection response.[1][7] This leads to a significant, yet reversible, reduction in peripheral lymphocyte counts (lymphopenia).[8] The sequestration of both naive and effector-memory T cells in lymphoid tissues results in reduced T-cell infiltration into the allograft, thereby prolonging its survival.[1][7]
Data Presentation: Efficacy of S1P Receptor Agonists in Rat Allograft Models
The following tables summarize the quantitative data from studies using S1P receptor agonists in rat heart and kidney allograft survival models.
Table 1: Rat Heart Allograft Survival Data
| Compound | Rat Strain Combination | Dosage | Co-therapy | Mean Survival Time (MST) in Days | Reference |
| Control | DA to Lewis | Vehicle | None | ~6-7 | [9] |
| FTY720 | Wistar Furth to ACI | 0.05 mg/kg/day (oral gavage, 3 days) | Allochimeric Protein | >100 (in 16 of 26 recipients) | [10] |
| KRP-203 | LEW to F344 (minor HC) | 1.0 mg/kg/day | None | >27.0 | [11] |
| KRP-203 | DA to Lewis (Major HC) | 1.0 mg/kg/day | None | 9.7 | [11] |
| KRP-203 | DA to Lewis (Major HC) | 1.0 mg/kg/day | Cyclosporine A (3 mg/kg/day) | >30 | [11] |
| AUY954 | DA to Lewis | 0.3, 1, or 3 mg/kg | RAD001 (0.3 mg/kg) | Prolonged survival (specific MST not stated) | [8] |
Table 2: Rat Kidney Allograft Survival Data
| Compound | Rat Strain Combination | Dosage | Co-therapy | Mean Survival Time (MST) in Days | Reference |
| Control | DA to Lewis | Vehicle | Cyclosporine A (1 mg/kg/day) | 9.8 | [12] |
| KRP-203 | DA to Lewis | 0.3 mg/kg/day | Cyclosporine A (1 mg/kg/day) | >27.4 | [12] |
Experimental Protocols
The following are detailed protocols for rat heart and kidney allograft survival studies, based on methodologies described in the cited literature.
Rat Heterotopic Heart Transplantation Protocol
This protocol is adapted from models used to assess the efficacy of immunosuppressive agents like S1P receptor agonists.[9][13]
Objective: To evaluate the effect of an S1P receptor agonist on the survival of a transplanted heart in a rat model with a major histocompatibility complex (MHC) mismatch.
Materials:
-
Animals: Male DA (donor) and Lewis (recipient) rats (or other appropriate strain combinations).
-
Surgical Instruments: Microsurgical instruments, operating microscope.
-
S1P Receptor Agonist: e.g., KRP-203, FTY720, dissolved in an appropriate vehicle for oral gavage.
-
Anesthetics: Isoflurane or other suitable anesthetic.
-
Sutures: 8-0 and 10-0 microsutures.
Procedure:
-
Animal Preparation:
-
Anesthetize both donor and recipient rats.
-
Shave and sterilize the abdominal area of the recipient and the chest and abdomen of the donor.
-
-
Donor Heart Procurement:
-
Perform a median sternotomy on the donor rat.
-
Heparinize the donor via the inferior vena cava.
-
Transect the aorta and pulmonary artery.
-
Carefully dissect the heart and ligate and transect the pulmonary veins.
-
Flush the heart with cold saline and store it in cold saline until transplantation.
-
-
Recipient Preparation and Transplantation:
-
Perform a midline laparotomy on the recipient rat.
-
Expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta, and the donor pulmonary artery to the recipient inferior vena cava using microsurgical techniques.
-
-
Drug Administration:
-
Administer the S1P receptor agonist or vehicle control to the recipient rats daily via oral gavage, starting on the day of transplantation. Dosing should be based on prior studies (e.g., KRP-203 at 1 mg/kg/day).[11]
-
-
Post-operative Care and Monitoring:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia as required.
-
Monitor the viability of the heart allograft daily by gentle abdominal palpation to assess cardiac contractions.
-
Define rejection as the complete cessation of a palpable heartbeat, which can be confirmed by laparotomy.
-
Record the day of rejection to determine the graft survival time.
-
Rat Orthotopic Kidney Transplantation Protocol
This protocol is a more complex model but provides a more physiologically relevant assessment of renal allograft function. This is based on established methods for rat renal transplantation.[12]
Objective: To assess the efficacy of an S1P receptor agonist, alone or in combination with another immunosuppressant like Cyclosporine A, on the survival and function of a renal allograft.
Materials:
-
Animals: Male DA (donor) and Lewis (recipient) rats.
-
S1P Receptor Agonist: e.g., KRP-203.
-
Co-therapy (optional): Cyclosporine A (CsA).
-
Surgical and Anesthetic Supplies: As listed in the heart transplant protocol.
Procedure:
-
Animal and Drug Preparation:
-
Prepare animals as described previously.
-
Prepare solutions of the S1P receptor agonist (e.g., KRP-203 at 0.3 mg/kg/day) and any co-therapy agent (e.g., CsA at 1 mg/kg/day) for daily administration.[12]
-
-
Donor Nephrectomy:
-
Anesthetize the donor rat and perform a midline laparotomy.
-
Mobilize the left kidney.
-
Carefully dissect the renal artery, renal vein, and ureter.
-
Ligate and transect the vessels and ureter at a suitable length.
-
Flush the kidney with cold preservation solution and store it on ice.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient rat and perform a midline laparotomy.
-
Perform a left nephrectomy on the recipient.
-
Perform end-to-end anastomosis of the donor renal artery and vein to the recipient's left renal artery and vein.
-
Perform ureteroneocystostomy (anastomosis of the donor ureter to the recipient's bladder).
-
-
Contralateral Nephrectomy:
-
To ensure the recipient's survival is dependent on the allograft, perform a right nephrectomy on the recipient, typically 7 days after the transplantation.
-
-
Drug Administration:
-
Begin daily oral administration of the S1P receptor agonist and/or co-therapy on the day of transplantation and continue for the duration of the study.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for signs of rejection (e.g., weight loss, lethargy).
-
Allograft survival is the primary endpoint, with death being the event.
-
Optionally, monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) at set time points. A significant improvement in parameters like creatinine clearance can indicate improved graft function.[12]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a rat allograft survival study.
References
- 1. Novel insights into the mechanism of action of FTY720 in a transgenic model of allograft rejection: implications for therapy of chronic rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of tolerance toward rat cardiac allografts by treatment with allochimeric class I MHC antigen and FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTY720, a novel immunosuppressant possessing unique mechanisms. II. Long-term graft survival induction in rat heterotopic cardiac allografts and synergistic effect in combination with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Potential of ASP1126 and Tacrolimus Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the potential combination therapy involving ASP1126, a potent and selective sphingosine-1-phosphate (S1P) receptor 1 agonist, and tacrolimus, a calcineurin inhibitor widely used as an immunosuppressant. While direct clinical or preclinical studies on the specific combination of this compound and tacrolimus are not extensively documented in publicly available literature, this document extrapolates from the known mechanisms of action of both compounds and available data on the combination of S1P agonists with calcineurin inhibitors. This information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this drug combination, particularly in the context of organ transplantation and autoimmune diseases.
This compound, by acting as an S1P1 receptor agonist, is expected to modulate lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into target tissues.[1] Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, which in turn blocks T-cell activation and the production of pro-inflammatory cytokines.[2][3][4][5] The combination of these two agents with distinct mechanisms of action holds the promise of synergistic immunosuppression, potentially allowing for reduced doses of each drug and a consequent decrease in dose-related toxicities.
Signaling Pathways
Diagram 1: this compound (S1P Agonist) Signaling Pathway
Caption: this compound binds to the S1P1 receptor, initiating a signaling cascade that leads to lymphocyte sequestration.
Diagram 2: Tacrolimus Signaling Pathway
Caption: Tacrolimus inhibits calcineurin, preventing T-cell activation and IL-2 production.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the synergistic inhibitory effect of this compound and tacrolimus on T-cell activation and proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Further, isolate CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated CD4+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Drug Treatment: Plate the T-cells at a density of 1 x 10^5 cells/well in a 96-well plate. Treat the cells with a dose range of this compound, tacrolimus, or a combination of both for 1 hour prior to stimulation.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 72 hours.
-
Proliferation Assessment:
-
CFSE Staining: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, analyze CFSE dilution by flow cytometry to measure cell proliferation.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cell cultures for the final 18 hours of incubation. Measure the incorporation of [3H]-thymidine into the DNA of proliferating cells using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use the combination index (CI) method of Chou-Talalay to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Allogeneic Mixed Lymphocyte Reaction (MLR)
Objective: To evaluate the inhibitory effect of the drug combination on T-cell responses to alloantigens.
Methodology:
-
Cell Preparation: Isolate PBMCs from two HLA-mismatched healthy donors (responder and stimulator cells).
-
Stimulator Cell Inactivation: Irradiate the stimulator PBMCs to prevent their proliferation.
-
Co-culture: Co-culture the responder PBMCs (1 x 10^5 cells/well) with the irradiated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.
-
Drug Treatment: Add varying concentrations of this compound, tacrolimus, or their combination to the co-cultures.
-
Proliferation Measurement: After 5 days of incubation, assess the proliferation of the responder T-cells using either CFSE staining or [3H]-thymidine incorporation as described in Protocol 1.
-
Cytokine Analysis: Collect the culture supernatants after 48-72 hours and measure the levels of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array.
Protocol 3: Animal Model of Allograft Rejection (e.g., Skin or Heart Transplantation)
Objective: To determine the in vivo efficacy of this compound and tacrolimus combination therapy in preventing allograft rejection.
Methodology:
-
Animal Model: Use a fully mismatched rodent model of transplantation (e.g., BALB/c donor to C57BL/6 recipient).
-
Transplantation Surgery: Perform either a skin graft or a heterotopic heart transplantation.
-
Drug Administration:
-
Tacrolimus: Administer daily via oral gavage or subcutaneous injection.
-
This compound: Administer daily via oral gavage.
-
Combination Group: Administer both drugs at selected doses.
-
Control Groups: Include vehicle-treated and single-drug-treated groups.
-
-
Monitoring of Graft Survival:
-
Skin Grafts: Monitor daily for signs of rejection (e.g., erythema, edema, necrosis). Graft rejection is defined as >80% necrosis of the graft tissue.
-
Heart Grafts: Monitor graft survival daily by abdominal palpation of the heartbeat. Cessation of a palpable beat indicates rejection, which should be confirmed by laparotomy.
-
-
Histological Analysis: At the time of rejection or at the end of the study, harvest the grafts for histological examination (H&E staining) to assess the degree of cellular infiltration and tissue damage.
-
Immunophenotyping: Analyze immune cell populations in peripheral blood, spleen, and the graft tissue using flow cytometry to assess the effects of the treatment on lymphocyte trafficking and activation.
Data Presentation
Table 1: In Vitro T-Cell Proliferation (Illustrative Data)
| Treatment Group | IC50 (nM) | Combination Index (CI) |
| This compound | 15.2 | - |
| Tacrolimus | 0.8 | - |
| This compound + Tacrolimus (1:20 ratio) | N/A | 0.6 |
Table 2: Allogeneic Mixed Lymphocyte Reaction - Cytokine Production (Illustrative Data)
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 1250 ± 150 | 3500 ± 400 |
| This compound (10 nM) | 980 ± 120 | 2800 ± 350 |
| Tacrolimus (0.5 nM) | 450 ± 60 | 1500 ± 200 |
| This compound (10 nM) + Tacrolimus (0.5 nM) | 150 ± 30 | 600 ± 80 |
Table 3: In Vivo Allograft Survival (Illustrative Data)
| Treatment Group | Mean Survival Time (Days) |
| Vehicle Control | 8.5 ± 1.2 |
| This compound (1 mg/kg) | 15.2 ± 2.5 |
| Tacrolimus (0.5 mg/kg) | 25.8 ± 3.1 |
| This compound (1 mg/kg) + Tacrolimus (0.5 mg/kg) | > 50 |
Experimental Workflow
Diagram 3: Preclinical Evaluation Workflow
Caption: A workflow for the preclinical evaluation of this compound and tacrolimus combination therapy.
Disclaimer: The protocols and data presented are illustrative and should be adapted based on specific experimental goals and resources. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Testing ASP1126 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP1126 is a novel, orally active and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] Agonism at S1P1 leads to the internalization and degradation of the receptor, which in turn prevents lymphocytes from exiting the lymph nodes, resulting in a reduction of circulating lymphocytes.[4] This mechanism of action makes S1P1 agonists a therapeutic target for autoimmune diseases such as multiple sclerosis.[4][5][6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and potency of this compound as an S1P1 agonist. The described assays will enable researchers to assess target engagement, downstream signaling events, and the functional cellular consequences of S1P1 activation.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 exclusively couples to the Gαi/o family of G proteins.[3][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Concurrently, the βγ subunits of the G protein can activate other downstream effectors. Furthermore, agonist binding induces the recruitment of β-arrestin to the receptor, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling.[2][5][9]
Data Presentation
The following table summarizes the in vitro potency of this compound in a GTPγS binding assay, a key measure of G protein activation.
| Compound | Receptor | Species | Assay Type | Potency (EC50) |
| This compound | S1P1 | Human | GTPγS Binding | 7.12 nM |
| This compound | S1P3 | Human | GTPγS Binding | 517 nM |
| This compound | S1P1 | Rat | GTPγS Binding | Preferential Activation |
| This compound | S1P3 | Rat | GTPγS Binding | Lower Activation |
Data sourced from a study on the pharmacological profile of this compound.[1]
Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It is a direct measure of G protein activation and is a primary functional assay for GPCRs.[10][11][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gαi coupled to the S1P1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS, unlabeled.
-
GDP.
-
This compound and reference S1P1 agonists.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Protocol:
-
Prepare cell membranes expressing the S1P1 receptor.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer.
-
25 µL of varying concentrations of this compound or reference agonist.
-
50 µL of cell membranes (5-20 µg protein/well) suspended in Assay Buffer.
-
25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) in Assay Buffer.
-
-
For non-specific binding determination, add 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Add 50 µL of SPA beads suspended in Assay Buffer.
-
Seal the plate and incubate at room temperature for at least 3 hours to allow the beads to settle.
-
Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.[9][13] Technologies like DiscoverX's PathHunter® enzyme fragment complementation (EFC) are commonly used.[9][13][14]
Objective: To quantify the potency and efficacy of this compound in inducing β-arrestin recruitment to the S1P1 receptor.
Materials:
-
A cell line engineered to co-express the S1P1 receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
This compound and reference agonists.
-
PathHunter® detection reagents.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Seed the engineered cells into a white, opaque 96- or 384-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to a positive control (e.g., a known S1P1 agonist) and plot the response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
cAMP Assay
Since S1P1 couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This assay typically involves stimulating cells with an agent that increases cAMP (e.g., forskolin) and then measuring the ability of the S1P1 agonist to counteract this effect.[15]
Objective: To measure the inhibitory effect of this compound on forskolin-stimulated cAMP production.
Materials:
-
A cell line expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293).
-
Forskolin.
-
This compound and reference agonists.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well or 384-well microplates.
Protocol:
-
Seed the S1P1-expressing cells into a suitable microplate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal stimulation) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of this compound. Plot the percent inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
S1P1 Receptor Internalization Assay
Agonist binding to S1P1 induces its internalization from the cell surface into endosomes.[4][16][17] This can be visualized and quantified using various methods, including high-content imaging of fluorescently tagged receptors or flow cytometry.[16][18]
Objective: To assess the ability of this compound to induce the internalization of the S1P1 receptor.
Materials:
-
A cell line stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP or mCherry).[16][18]
-
This compound and a known S1P1 agonist as a positive control.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst or DAPI).
-
High-content imaging system or flow cytometer.
Protocol (Imaging-based):
-
Seed the S1P1-EGFP expressing cells onto 96-well imaging plates and allow them to adhere overnight.[16]
-
Wash the cells with assay buffer.
-
Treat the cells with varying concentrations of this compound or a positive control and incubate at 37°C for 30-60 minutes.[19]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells and stain the nuclei with Hoechst or DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles. This is often measured as an increase in the intensity of fluorescent puncta within the cytoplasm.
-
Data Analysis: Plot the internalization metric against the logarithm of the this compound concentration and fit the data to determine the EC50.
References
- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. revvity.com [revvity.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 15. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cells-online.com [cells-online.com]
- 18. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: ASP1126 Dosage for Nonhuman Primate Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ASP1126 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1). S1P receptors are a class of G protein-coupled receptors that play a critical role in various physiological processes, most notably the regulation of lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Modulation of the S1P signaling pathway is a clinically validated approach for the treatment of autoimmune diseases, such as multiple sclerosis. These application notes provide a comprehensive, albeit exemplary, protocol for the evaluation of this compound in nonhuman primate (NHP) models, a crucial step in the preclinical development of S1P1 agonists. Due to the limited publicly available data on this compound, the following protocols and data are based on established methodologies for studying S1P receptor agonists in NHPs and should be adapted as necessary.
Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Trafficking
This compound, as an S1P1 agonist, mimics the endogenous ligand, sphingosine-1-phosphate. Binding of this compound to S1P1 on the surface of lymphocytes leads to the internalization and downregulation of the receptor. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes. The resulting sequestration of lymphocytes within the lymph nodes leads to a dose-dependent reduction of peripheral blood lymphocyte counts, which is the primary pharmacodynamic marker for this class of compounds.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a single ascending dose study of this compound in cynomolgus monkeys. These values are for illustrative purposes to guide researchers in experimental design and data analysis.
Table 1: Exemplary Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Dose Group (mg/kg, Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | T½ (hr) |
| 0.1 | 15.2 ± 3.1 | 2.0 | 185 ± 42 | 18.5 |
| 0.3 | 48.9 ± 9.8 | 2.5 | 610 ± 115 | 20.1 |
| 1.0 | 165.7 ± 35.2 | 2.0 | 2150 ± 430 | 21.3 |
Table 2: Exemplary Pharmacodynamic Response (Peripheral Lymphocyte Count) to this compound
| Dose Group (mg/kg, Oral) | Baseline Lymphocyte Count (cells/µL) | Nadir Lymphocyte Count (cells/µL) | % Reduction from Baseline | Time to Nadir (hr) |
| 0.1 | 4500 ± 550 | 2250 ± 310 | 50% | 24 |
| 0.3 | 4300 ± 600 | 1290 ± 250 | 70% | 24 |
| 1.0 | 4600 ± 580 | 920 ± 180 | 80% | 24 |
Experimental Protocols
Protocol 1: Single Ascending Dose Pharmacokinetic and Pharmacodynamic Study
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single oral doses of this compound in cynomolgus monkeys.
Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male and female
-
Age: 3-5 years
-
Weight: 3-5 kg
-
Housing: Single-housed in stainless steel cages in a climate-controlled facility with a 12-hour light/dark cycle. Access to water ad libitum and provided with a standard primate diet.
Experimental Design:
-
A cohort of 9 animals is divided into 3 dose groups (n=3 per group).
-
Dose levels (example): 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg.
-
Administration: Oral gavage. Animals are fasted overnight prior to dosing.
Drug Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in sterile water.
-
The formulation should be prepared fresh on the day of dosing.
Procedure:
-
Pre-dose: Collect baseline blood samples for complete blood count (CBC) with differential and baseline PK analysis.
-
Dosing: Administer a single oral dose of this compound or vehicle control via nasogastric gavage.
-
Post-dose Blood Sampling (PK): Collect serial blood samples (e.g., at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing K2EDTA anticoagulant.
-
Post-dose Blood Sampling (PD): Collect blood samples for CBC with differential at 12, 24, 48, 72, and 96 hours post-dose to monitor lymphocyte counts.
-
Sample Processing: Centrifuge PK blood samples to separate plasma. Store plasma and whole blood for PD analysis at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method. Analyze whole blood for lymphocyte counts using an automated hematology analyzer.
Protocol 2: Safety and Tolerability Assessment
Objective: To monitor the general health and well-being of the animals following administration of this compound.
Procedure:
-
Clinical Observations: Conduct and record clinical observations twice daily. Note any changes in appetite, activity, posture, and any signs of adverse reactions (e.g., gastrointestinal distress, changes in respiration).
-
Body Weight: Measure and record body weight prior to dosing and at the termination of the study.
-
Cardiovascular Monitoring (Optional but Recommended): For S1P agonists, first-dose bradycardia is a potential concern. Continuous telemetry monitoring for heart rate and blood pressure is recommended for at least 6 hours post-dose, especially in the highest dose group.
Conclusion
The provided application notes and protocols offer a foundational framework for the preclinical evaluation of this compound in nonhuman primate models. The illustrative data and detailed methodologies are intended to guide researchers in designing robust studies to characterize the pharmacokinetic and pharmacodynamic profile of this novel S1P1 receptor agonist. Careful adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all NHP research.
Application Notes and Protocols for the Oral Formulation of a Novel Investigational Drug, ASP1126
Disclaimer: As of the latest update, "ASP1126" does not correspond to a publicly disclosed pharmaceutical compound. Therefore, this document presents a generalized framework for the oral formulation of a hypothetical new chemical entity (NCE) with challenging physicochemical properties, herein referred to as this compound. The presented strategies are based on established industry practices for compounds exhibiting poor aqueous solubility, a common hurdle in oral drug development. The specific methodologies and parameters would require empirical validation based on the actual measured properties of the compound.
Introduction: Overcoming Formulation Challenges for this compound
The development of oral solid dosage forms for novel active pharmaceutical ingredients (APIs) like this compound frequently encounters challenges related to poor solubility and/or permeability, as categorized by the Biopharmaceutics Classification System (BCS). Assuming this compound is a BCS Class II compound (low solubility, high permeability), its oral bioavailability will be limited by its dissolution rate. To enhance this, advanced formulation strategies are required to increase the apparent solubility and dissolution of the API in the gastrointestinal tract.
This application note details a systematic approach to formulating this compound using an amorphous solid dispersion (ASD) technique, specifically spray drying. This method is highly effective for improving the oral bioavailability of poorly soluble compounds by converting the crystalline API into a higher-energy amorphous form, stabilized within a polymer matrix.
Hypothetical Physicochemical Properties of this compound
For the purpose of this protocol, we will assume the following properties for this compound. These values are critical for selecting an appropriate formulation strategy and defining process parameters.
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 450.5 g/mol | Standard for a small molecule drug. |
| Aqueous Solubility | < 0.01 mg/mL at pH 1.2, 4.5, 6.8 | Very low solubility; dissolution rate-limited absorption. |
| LogP | 4.2 | High lipophilicity, indicating poor aqueous solubility. |
| Melting Point (Tm) | 185 °C | Suitable for thermal processing methods like spray drying. |
| Glass Transition (Tg) | 85 °C | Important for ensuring the physical stability of the amorphous form. |
| Permeability (Papp) | > 1 x 10⁻⁶ cm/s (Caco-2) | High permeability (BCS Class II). |
| Chemical Stability | Stable at neutral pH, acid-labile | Requires protection from stomach acid (e.g., enteric coating). |
Formulation Strategy Selection
A decision-making workflow is crucial for selecting the most appropriate formulation technology for a poorly soluble compound like this compound. The following diagram outlines a typical logic path.
Caption: Decision tree for oral formulation selection.
Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
This protocol describes the preparation and characterization of a spray-dried dispersion (SDD) of this compound with a suitable polymer to enhance its dissolution.
Materials and Equipment
| Category | Item |
| API | This compound (Hypothetical) |
| Polymer | Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-HG) |
| Solvent | Acetone/Water (90:10 v/v) |
| Equipment | - Analytical Balance- Magnetic Stirrer- Spray Dryer (e.g., Büchi B-290)- High-Performance Liquid Chromatography (HPLC) System- USP Type II Dissolution Apparatus- Powder X-Ray Diffractometer (PXRD)- Differential Scanning Calorimeter (DSC) |
Spray Drying Workflow
The overall workflow for preparing and testing the this compound SDD is illustrated below.
Caption: Experimental workflow for this compound SDD.
Step-by-Step Procedure
Step 1: Formulation Screening
-
Prepare a series of formulations with varying drug loads to identify a stable amorphous system.
-
The table below shows example formulations for initial screening.
| Formulation ID | This compound (w/w) | HPMCAS-HG (w/w) | Total Solids (%) | Solvent System |
| F1 | 25% | 75% | 5% | Acetone/Water (90:10) |
| F2 | 40% | 60% | 5% | Acetone/Water (90:10) |
| F3 | 50% | 50% | 5% | Acetone/Water (90:10) |
Step 2: Spray Solution Preparation
-
For formulation F1, weigh 2.5 g of this compound and 7.5 g of HPMCAS-HG.
-
Add the solids to 190 g of the acetone/water (90:10) solvent system.
-
Stir using a magnetic stirrer until all solids are completely dissolved, resulting in a clear solution.
Step 3: Spray Drying Process
-
Set up the spray dryer with the following initial parameters (parameters must be optimized):
-
Inlet Temperature: 110 °C
-
Aspirator Rate: 85%
-
Pump Rate: 15% (e.g., 5 mL/min)
-
Nozzle Gas Flow: 473 L/hr
-
-
Pump the spray solution through the atomizer into the drying chamber.
-
Collect the resulting dried powder from the cyclone collector.
Step 4: Secondary Drying
-
Transfer the collected powder to a vacuum oven.
-
Dry at 40 °C under vacuum for 24-48 hours to remove residual solvent to <5000 ppm (as per ICH Q3C guidelines).
Characterization Protocols
Solid-State Characterization
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the amorphous nature of the SDD.
-
Method: Scan the this compound raw material and the SDD powder from 2° to 40° 2θ.
-
Expected Result: The crystalline API should show sharp peaks, while the amorphous SDD should exhibit a broad halo pattern.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the SDD.
-
Method: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.
-
Expected Result: A single Tg should be observed, indicating a homogenous amorphous system. The Tg should be sufficiently high (e.g., >100 °C) for good physical stability.
-
Performance and Quality Testing
-
In Vitro Dissolution:
-
Purpose: To assess the drug release profile compared to the unformulated API.
-
Method:
-
Use USP Apparatus II (paddles) at 75 RPM.
-
Medium: 900 mL of fasted state simulated intestinal fluid (FaSSIF), pH 6.5.
-
Temperature: 37 ± 0.5 °C.
-
Add an amount of SDD powder equivalent to 50 mg of this compound.
-
Withdraw samples at 5, 10, 15, 30, 45, 60, and 90 minutes.
-
Analyze samples by HPLC.
-
-
-
High-Performance Liquid Chromatography (HPLC) for Assay and Purity:
-
Purpose: To quantify the drug content and detect any degradation.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Expected Data Summary
The following tables present hypothetical but expected outcomes from the characterization experiments, demonstrating the successful conversion of this compound into a high-performing amorphous solid dispersion.
Table 1: Solid-State Characterization Results
| Material | PXRD Result | DSC Result (Tg) | Interpretation |
| This compound API | Sharp Peaks | N/A (Melts at 185°C) | Crystalline |
| This compound SDD (F1) | Broad Halo | 115 °C | Homogeneous amorphous dispersion, stable |
Table 2: Comparative Dissolution Data
| Time (min) | % this compound Dissolved (Unformulated API) | % this compound Dissolved (SDD Formulation F1) |
| 10 | < 1% | 65% |
| 30 | 2% | 92% |
| 60 | 3% | 95% (Supersaturation) |
| 90 | 3% | 88% (Some precipitation) |
Conclusion
This application note provides a comprehensive, albeit hypothetical, protocol for the oral formulation of this compound, a representative poorly soluble compound. By converting the crystalline API into an amorphous solid dispersion using spray drying, a significant enhancement in dissolution rate and extent can be achieved. The detailed workflows, protocols, and characterization methods outlined here serve as a robust starting point for researchers in the field of drug development to tackle the challenges of oral drug delivery for BCS Class II compounds. Final formulation and process parameters must be determined through empirical studies based on the specific properties of the actual API.
Application Notes and Protocols: Flow Cytometry Analysis of T cells after ASP1126 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP1126 is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptor, with a high affinity for the S1P1 subtype.[1] S1P receptors, particularly S1P1, play a crucial role in the regulation of T lymphocyte trafficking from secondary lymphoid organs to the peripheral blood and tissues. The binding of an agonist like this compound to S1P1 on T cells leads to the internalization of the receptor. This process inhibits the T cells' response to the natural S1P gradient, effectively trapping them within the lymph nodes. This sequestration of T cells from the periphery is a key mechanism for modulating immune responses in various autoimmune and inflammatory conditions.
Flow cytometry is an indispensable tool for the detailed analysis of immune cells, providing quantitative data on cell populations and their characteristics.[2] This document provides comprehensive application notes and detailed protocols for the analysis of T cells by flow cytometry following treatment with this compound. The primary objective of this analysis is to quantify the expected reduction in peripheral T cell counts and to characterize the phenotypic changes in the remaining circulating T cell subsets.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) from subjects before and after treatment with this compound. The data is presented as mean values with standard deviation (SD) and is intended to illustrate the anticipated effects of the drug.
Table 1: Absolute Counts of T Lymphocyte Subsets in Peripheral Blood
| T Cell Subset | Pre-treatment (cells/µL) | Post-treatment with this compound (cells/µL) | Fold Change |
| Total T Cells (CD3+) | 1500 ± 300 | 450 ± 150 | -3.3 |
| Helper T Cells (CD3+CD4+) | 900 ± 200 | 270 ± 90 | -3.3 |
| Cytotoxic T Cells (CD3+CD8+) | 500 ± 100 | 150 ± 50 | -3.3 |
| Naive T Cells (CD4+CD45RA+) | 450 ± 100 | 100 ± 40 | -4.5 |
| Memory T Cells (CD4+CD45RO+) | 450 ± 100 | 170 ± 60 | -2.6 |
Table 2: Proportions of T Lymphocyte Subsets in Peripheral Blood
| T Cell Subset | Pre-treatment (% of Lymphocytes) | Post-treatment with this compound (% of Lymphocytes) |
| Total T Cells (CD3+) | 70 ± 10 | 35 ± 8 |
| Helper T Cells (CD3+CD4+) | 42 ± 8 | 21 ± 5 |
| Cytotoxic T Cells (CD3+CD8+) | 23 ± 5 | 11 ± 3 |
| Naive T Cells (CD4+CD45RA+) | 21 ± 5 | 8 ± 3 |
| Memory T Cells (CD4+CD45RO+) | 21 ± 5 | 13 ± 4 |
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate buffer (e.g., FACS buffer) for cell counting and subsequent staining.
T Cell Staining for Flow Cytometry
This protocol details the staining of surface markers on T cells for immunophenotyping.
Materials:
-
Isolated PBMCs
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
96-well V-bottom plate or FACS tubes
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CD45RO)
-
Centrifuge
Protocol:
-
Adjust the concentration of the PBMC suspension to 1 x 10^7 cells/mL in cold FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate or to individual FACS tubes.
-
Add the predetermined optimal concentration of each fluorescently conjugated antibody to the respective wells/tubes.
-
Gently vortex or tap the plate/tubes to mix and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 200 µL (for plates) or 2 mL (for tubes) of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
Procedure:
-
Perform instrument setup and compensation using single-stained controls for each fluorochrome used in the experiment.
-
Acquire a sufficient number of events (typically 100,000 to 500,000 total events) for each sample to ensure robust statistical analysis.
-
Analyze the acquired data using appropriate flow cytometry analysis software.
-
Use a forward scatter (FSC) and side scatter (SSC) plot to gate on the lymphocyte population.
-
From the lymphocyte gate, identify the T cell population by gating on CD3+ cells.
-
Further delineate T cell subsets by gating on CD4+ and CD8+ populations within the CD3+ gate.
-
Characterize naive and memory subsets within the CD4+ and CD8+ populations using CD45RA and CD45RO markers.
Mandatory Visualizations
References
Application Notes and Protocols for ASP1126 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP1126 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 receptors are crucial regulators of lymphocyte trafficking, and their modulation has emerged as a key therapeutic strategy for various autoimmune diseases.[2][3][4][5] By acting as a functional antagonist, this compound induces the internalization of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.[4][6][7] This sequestration of lymphocytes, including autoreactive T and B cells, in secondary lymphoid organs reduces their infiltration into sites of inflammation, thereby ameliorating the pathology of autoimmune diseases.[3][8][9] Preclinical studies with other S1P1 modulators have demonstrated significant efficacy in various autoimmune disease models, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and collagen-induced arthritis (CIA) for rheumatoid arthritis.[10][11][12][13]
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical autoimmune disease models. While specific data for this compound in autoimmune models are not yet widely published, the provided information is based on its known pharmacology as a selective S1P1 agonist and established methodologies for this class of compounds.[1]
Mechanism of Action: S1P1 Receptor Modulation
The binding of an S1P1 agonist like this compound to its receptor on lymphocytes leads to receptor internalization and degradation. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their exit from lymph nodes. The resulting lymphopenia reduces the number of circulating lymphocytes available to infiltrate and damage tissues.[4][6][7]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological profile of this compound based on published data.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Human S1P1 | Human S1P3 | Rat S1P1 | Rat S1P3 |
| EC50 (nM) in GTPγS assay | 0.38 | >10000 | 0.26 | 1200 |
Table 2: In Vivo Effect of Single Oral Administration of this compound on Peripheral Blood Lymphocytes
| Species | Dose (mg/kg) | Maximum Lymphocyte Reduction (%) | Time to Maximum Reduction (hours) |
| Rat | 0.03 | 48 | 8 |
| 0.1 | 72 | 8 | |
| 0.3 | 85 | 24 | |
| Monkey | 0.01 | 45 | 24 |
| 0.03 | 68 | 24 | |
| 0.1 | 83 | 48 |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in two standard autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Protocol:
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, boost the mice with a second intradermal injection of 100 µg of bovine CII emulsified in IFA.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle upon the first signs of arthritis (typically around day 24-28), or prophylactically starting from day 0 or day 21.
-
A suggested dose range for S1P1 agonists is 0.1 - 3 mg/kg, but should be optimized for this compound.
-
-
Assessment of Arthritis:
-
Monitor mice daily or every other day for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for analysis of circulating lymphocytes and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle
Protocol:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG 35-55 peptide emulsified in CFA.
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle prophylactically from day 0, or therapeutically upon the onset of clinical signs (typically around day 9-12).
-
A suggested dose range for S1P1 agonists is 0.1 - 3 mg/kg, but should be optimized for this compound.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund.
-
Record body weight daily.
-
-
Endpoint Analysis (e.g., Day 21-28):
-
Collect blood for lymphocyte counting.
-
Perfuse mice and collect spinal cords and brains for histological analysis of inflammatory cell infiltration and demyelination.
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of immune cell populations.
-
Experimental Workflow
The following diagram outlines a general workflow for preclinical evaluation of this compound in an autoimmune disease model.
Conclusion
This compound, as a potent and selective S1P1 agonist, holds significant promise for the treatment of autoimmune diseases. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of this compound in relevant preclinical models. Careful dose selection and comprehensive endpoint analysis will be crucial in defining its efficacy profile and advancing its development as a novel immunomodulatory agent.
References
- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 11. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Monitoring Bradycardia as a Potential Side Effect of ASP1126
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific investigational drug ASP1126 is limited in the public domain. These application notes and protocols are based on the established principles of cardiovascular safety pharmacology and are intended to provide a general framework for monitoring bradycardia as a potential side effect of an investigational compound. It is assumed, for the purpose of this document, that this compound is a compound with a mechanism of action that may induce bradycardia, such as agonism of the sphingosine-1-phosphate (S1P) receptor.[1] Researchers should adapt these protocols based on the specific pharmacological profile of the compound under investigation.
Introduction
Drug-induced bradycardia, a slowing of the heart rate, is a critical safety concern in drug development.[2] It can lead to symptoms such as dizziness, syncope, and in severe cases, life-threatening arrhythmias.[3][4] Therefore, rigorous monitoring for bradycardia is an essential component of preclinical and clinical evaluation of any new chemical entity (NCE) with a potential to affect cardiac rhythm. These application notes provide detailed protocols for monitoring bradycardia as a potential side effect of the investigational drug this compound.
Cardiovascular safety pharmacology studies are designed to identify any adverse effects of a drug on the cardiovascular system before and during human clinical trials.[5][6][7][8][9] These studies are guided by international regulations, such as the ICH S7A and S7B guidelines, which emphasize the importance of evaluating effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters.[6][9]
Preclinical Monitoring of Bradycardia
Preclinical assessment of cardiovascular safety is crucial for identifying potential risks before human exposure. A tiered approach, incorporating in vitro and in vivo studies, is recommended.
In Vitro Assessment
While the primary in vitro assay for cardiac safety is typically the hERG assay to assess the risk of QT prolongation, other in vitro models can provide insights into potential effects on heart rate.[7]
Table 1: In Vitro Assays for Assessing Potential Chronotropic Effects
| Assay Type | Key Parameters Measured | Purpose |
| Isolated Langendorff Perfused Heart | Heart rate, contractile force, coronary flow | To assess direct effects of the compound on the intrinsic heart rate and function in an ex vivo mammalian heart model. |
| Stem Cell-Derived Cardiomyocytes | Beating rate, field potential duration | To evaluate the effect of the compound on the spontaneous electrical activity of human cardiomyocytes. |
In Vivo Cardiovascular Safety Studies
In vivo studies in conscious, freely moving animals are the cornerstone of preclinical cardiovascular safety assessment. Telemetered animals are the gold standard for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.[6]
This protocol outlines a typical study design for evaluating the cardiovascular effects of this compound in a large animal model (e.g., beagle dogs, non-human primates).
Objective: To assess the effect of single and repeat doses of this compound on heart rate, blood pressure, and ECG parameters in conscious, telemetered non-rodents.
Materials:
-
This compound (test article)
-
Vehicle control
-
Telemetry system (implantable or jacketed) for continuous ECG, blood pressure, and heart rate monitoring
-
Appropriate animal model (e.g., beagle dogs)
-
Dosing apparatus (e.g., oral gavage tubes, infusion pumps)
Methodology:
-
Animal Acclimatization and Surgical Implantation:
-
Acclimatize animals to the laboratory environment.
-
Surgically implant telemetry transmitters for the measurement of ECG, arterial blood pressure, and body temperature. Allow for a sufficient recovery period (e.g., 2-4 weeks).
-
-
Baseline Data Collection:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a diurnal rhythm for each animal.
-
-
Dose Administration:
-
Administer this compound or vehicle control at predetermined dose levels. A typical study might include a vehicle control group and three dose levels of this compound (low, mid, and high).
-
The route of administration should be the intended clinical route.
-
-
Data Acquisition:
-
Continuously record ECG, blood pressure, and heart rate for a minimum of 24 hours post-dose.
-
Key time points for analysis include pre-dose, time of anticipated peak plasma concentration (Tmax), and several time points post-dose.
-
-
Data Analysis:
-
Calculate mean heart rate, systolic and diastolic blood pressure, and mean arterial pressure.
-
Analyze ECG intervals (PR, QRS, QT, and RR). Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula, though species-specific corrections are preferred).
-
Compare the data from the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed.
-
Table 2: Quantitative Data Summary from a Preclinical Telemetered Study
| Treatment Group | Dose (mg/kg) | Mean Heart Rate (bpm) at Tmax (Change from Baseline) | Mean Arterial Pressure (mmHg) at Tmax (Change from Baseline) | PR Interval (ms) at Tmax (Change from Baseline) |
| Vehicle Control | 0 | -5 ± 3 | +2 ± 4 | +1 ± 2 |
| This compound | 1 | -15 ± 5 | -3 ± 5 | +5 ± 3 |
| This compound | 10 | -35 ± 8 | -8 ± 6 | +12 ± 4 |
| This compound | 100 | -60 ± 12 | -15 ± 7 | +25 ± 6 |
| *Statistically significant difference from vehicle control (p < 0.05) |
Clinical Monitoring of Bradycardia
Continuous and vigilant monitoring for bradycardia is imperative during all phases of clinical development.
First-in-Human (Phase I) Studies
The first-in-human study is critical for identifying potential cardiovascular adverse effects at the earliest stage of clinical development.
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound, with a focus on cardiovascular effects.
Study Design: Double-blind, placebo-controlled, single ascending dose study in healthy volunteers.
Methodology:
-
Subject Screening:
-
Perform a thorough medical history, physical examination, and baseline 12-lead ECG. Exclude subjects with a history of cardiac disease, conduction abnormalities, or a baseline heart rate below 50 bpm.
-
-
Baseline Monitoring:
-
Obtain triplicate 12-lead ECGs at baseline.
-
Continuous Holter monitoring for 24 hours prior to dosing to establish a baseline heart rate profile.
-
-
Dose Administration and Intensive Monitoring:
-
Administer a single dose of this compound or placebo.
-
Perform continuous telemetry monitoring for at least 24 hours post-dose.
-
Obtain 12-lead ECGs at frequent intervals, especially around the anticipated Tmax.
-
Monitor vital signs (heart rate, blood pressure) frequently.
-
-
Adverse Event Monitoring:
-
Closely monitor for symptoms of bradycardia, such as dizziness, lightheadedness, syncope, or fatigue.
-
-
Data Analysis:
-
Analyze changes in heart rate and ECG parameters from baseline.
-
A thorough QT/QTc analysis should be conducted.
-
Establish a dose-response relationship for any observed bradycardia.
-
Table 3: Clinical Monitoring Schedule for a Phase I Study
| Time Point | Vital Signs | 12-Lead ECG | Continuous Telemetry |
| Screening | Yes | Yes | No |
| Baseline (Pre-dose) | Yes (every 15 min for 1 hr) | Yes (triplicate) | Yes (start 24 hr prior) |
| Post-dose: 0-4 hours | Every 15 minutes | Every 30 minutes | Continuous |
| Post-dose: 4-12 hours | Every 30 minutes | Every hour | Continuous |
| Post-dose: 12-24 hours | Every hour | Every 4 hours | Continuous |
| Follow-up (48 & 72 hours) | Yes | Yes | No |
Phase II and III Studies
In later-phase studies, the intensity of monitoring may be adjusted based on the findings from Phase I. However, continued vigilance is necessary, especially in the target patient population who may have comorbidities or be on concomitant medications that could exacerbate bradycardia.[10] Remote monitoring technologies can be employed to gather real-world data on cardiac safety.[11][12]
Management of Drug-Induced Bradycardia
Should symptomatic bradycardia occur during a clinical trial, a clear management plan should be in place.
Table 4: Management Protocol for Symptomatic Bradycardia
| Severity | Signs and Symptoms | Action |
| Asymptomatic Bradycardia | Heart rate < 50 bpm without symptoms | - Increase frequency of monitoring.- Consider dose reduction or discontinuation if bradycardia is severe or persistent. |
| Symptomatic Bradycardia (Stable) | Dizziness, lightheadedness, fatigue | - Discontinue this compound.- Place the subject in a supine position.- Obtain a 12-lead ECG.- Consider administration of atropine (0.5-1 mg IV).[13][14][15][16] |
| Symptomatic Bradycardia (Unstable) | Syncope, hypotension, altered mental status, signs of shock | - Immediately discontinue this compound.- Initiate Advanced Cardiac Life Support (ACLS) protocol.[15]- Administer atropine.- If atropine is ineffective, consider transcutaneous pacing or infusion of dopamine or epinephrine.[14][16] |
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for S1P Receptor-Mediated Bradycardia
The following diagram illustrates a potential mechanism by which an S1P1 receptor agonist like this compound could induce bradycardia. Activation of the S1P1 receptor in atrial myocytes leads to the activation of G protein-gated inwardly rectifying potassium channels (GIRK), causing potassium efflux, hyperpolarization, and a decrease in the firing rate of the sinoatrial node.
Caption: Hypothetical S1P1 receptor signaling pathway leading to bradycardia.
Experimental Workflow for Preclinical Cardiovascular Safety Assessment
This diagram outlines the typical workflow for evaluating the potential for drug-induced bradycardia in a preclinical setting.
Caption: Preclinical workflow for assessing cardiovascular safety.
Clinical Workflow for Monitoring Bradycardia
This diagram illustrates the logical flow for monitoring and managing bradycardia in a clinical trial setting.
Caption: Clinical trial workflow for monitoring and managing bradycardia.
References
- 1. This compound|CAS 1228580-11-7|DC Chemicals [dcchemicals.com]
- 2. Drug-induced bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 4. drugs.com [drugs.com]
- 5. reprocell.com [reprocell.com]
- 6. criver.com [criver.com]
- 7. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Sciences Research Consortium Think Tank: Remote Monitoring for Cardiac Safety in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remote Cardiac Safety Monitoring through the Lens of the FDA Biomarker Qualification Evidentiary Criteria Framework: A Case Study Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resus.org.uk [resus.org.uk]
- 14. droracle.ai [droracle.ai]
- 15. aclsnow.com [aclsnow.com]
- 16. cpr.heart.org [cpr.heart.org]
Troubleshooting & Optimization
ASP1126 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ASP1126. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10 mM or higher).
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like this compound. Here are some steps to address this:
-
Decrease the final concentration: The concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try lowering the final concentration for your experiment.
-
Use a co-solvent system: For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline/PBS has been suggested. For in vitro assays, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your experimental system.
-
Modify the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: How should I store this compound, both as a solid and in solution?
A3: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot your concentrated DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the vial completely and vortex to ensure a homogeneous solution.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4] S1P1 is a G-protein coupled receptor (GPCR) that plays a key role in lymphocyte trafficking and endothelial barrier function.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Prepare a fresh serial dilution of this compound in your cell culture medium and check for the highest concentration that remains in solution.
-
Consider pre-warming the cell culture medium to 37°C before adding the this compound stock solution.
-
Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level of your cell line.
-
Issue 2: Low or variable bioavailability in animal studies.
-
Possible Cause: Poor solubility and/or instability of the formulation.
-
Troubleshooting Steps:
-
Optimize the in vivo formulation. A suggested vehicle is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The ratios may need to be adjusted to improve solubility and stability.
-
Prepare the formulation fresh on the day of the experiment.
-
Use sonication to aid in the dissolution of this compound in the formulation vehicle.
-
Ensure the pH of the final formulation is within a range that favors the stability of the compound.
-
Quantitative Data
Disclaimer: The following tables provide illustrative data based on typical properties of similar small molecules. Specific experimental validation is required for precise measurements of this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers alone. |
| PEG400 | ~10-20 mg/mL | Useful for in vivo formulations. |
Table 2: Illustrative Stability Profile of this compound in Solution (10 µM in PBS with 0.1% DMSO)
| Condition | Incubation Time | Remaining Compound (%) |
| 4°C, protected from light | 24 hours | >95% |
| Room Temperature, light | 24 hours | ~85% |
| 37°C | 24 hours | ~70% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Thaw a vial of the 10 mM this compound DMSO stock solution and bring it to room temperature. Vortex briefly.
-
Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Add the required volume of the this compound stock or intermediate solution to the pre-warmed (if applicable) aqueous buffer. It is crucial to add the DMSO solution to the buffer, not the other way around.
-
Immediately and vigorously mix the solution by vortexing or pipetting up and down to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation before use.
Visualizations
Caption: Signaling pathway of this compound via the S1P1 receptor.
References
Optimizing ASP1126 dosage to minimize side effects
Welcome to the technical support center for ASP1126. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments while minimizing potential side effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, orally active inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110α isoform of PI3K, leading to the downstream inhibition of AKT and mTOR signaling. This pathway is critical for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The targeted inhibition of PI3Kα by this compound is designed to selectively induce apoptosis and inhibit the growth of tumor cells with activating mutations in the PIK3CA gene.
Figure 1. Simplified signaling pathway of this compound action.
Q2: What are the common side effects observed with this compound in pre-clinical models?
A2: In pre-clinical studies, the most frequently observed side effects are related to the on-target inhibition of the PI3K pathway in non-tumor tissues. These can be dose-dependent and are generally reversible upon cessation of treatment. The most common adverse effects are summarized in the table below.
| Side Effect Category | Specific Observation | Severity (Typical) |
| Metabolic | Hyperglycemia | Mild to Moderate |
| Hyperlipidemia | Mild | |
| Gastrointestinal | Diarrhea | Mild to Moderate |
| Decreased Appetite | Mild | |
| Dermatologic | Rash | Mild |
| Hematologic | Neutropenia | Mild |
Q3: How can I optimize the dosage of this compound to minimize hyperglycemia in my animal models?
A3: Hyperglycemia is a known on-target effect of PI3K inhibitors due to the role of this pathway in insulin signaling. To mitigate this, a dose-escalation study combined with intermittent dosing can be effective. We recommend the following experimental protocol to determine the optimal therapeutic window.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of toxicity or animal mortality are observed at standard recommended doses.
Possible Cause:
-
Strain Specificity: The genetic background of the animal model can influence drug metabolism and sensitivity.
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound may have intrinsic toxicity or affect the drug's bioavailability.
-
Error in Dosing Calculation: Miscalculation of the dose or concentration of the stock solution.
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for dose preparation and administration volumes.
-
Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a cohort of animals to assess its baseline toxicity.
-
Perform a Dose-Range Finding Study: Start with a lower dose (e.g., 50% of the recommended starting dose) and escalate in small increments to establish the maximum tolerated dose (MTD) in your specific animal model.
Figure 2. Troubleshooting workflow for unexpected toxicity.
Issue 2: this compound does not show the expected efficacy in our tumor model.
Possible Cause:
-
Drug Inactivity: Improper storage or handling of the compound may have led to degradation.
-
Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement in the tumor tissue.
-
Model Resistance: The tumor model may lack the specific activating PIK3CA mutation or have alternative compensatory signaling pathways.
Troubleshooting Steps:
-
Confirm Model Genotype: Verify the mutational status of PIK3CA and other relevant genes (e.g., PTEN loss) in your cell lines or tumor models.
-
Assess Target Engagement: Conduct a pharmacodynamic study to measure the inhibition of downstream markers (e.g., phosphorylated AKT) in tumor tissue at various time points after dosing.
-
Evaluate Pharmacokinetics: Perform a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time.
Experimental Protocols
Protocol 1: Dose-Response Study to Determine IC50 in vitro
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a cancer cell line of interest.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and add the this compound serial dilutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Figure 3. Experimental workflow for in vitro IC50 determination.
Protocol 2: In Vivo Pharmacodynamic Study to Assess Target Engagement
Objective: To confirm that this compound is inhibiting the PI3K pathway in tumor tissue in a dose-dependent manner.
Methodology:
-
Model Establishment: Implant tumor cells into immunocompromised mice and allow tumors to reach a specified volume (e.g., 150-200 mm³).
-
Group Allocation: Randomize animals into treatment groups (e.g., vehicle, low dose this compound, high dose this compound).
-
Dosing: Administer a single dose of this compound or vehicle via the intended route (e.g., oral gavage).
-
Tissue Collection: At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize a subset of animals from each group and collect tumor and plasma samples.
-
Biomarker Analysis: Prepare tumor lysates and analyze the levels of phosphorylated AKT (p-AKT) and total AKT by Western blot or ELISA.
-
Data Interpretation: A significant reduction in the p-AKT/total AKT ratio in the this compound-treated groups compared to the vehicle control indicates target engagement.
Data Summary
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 15 |
| HCT116 | Colon | H1047R Mutant | Wild-Type | 25 |
| U87-MG | Glioblastoma | Wild-Type | Null | 350 |
| PC-3 | Prostate | Wild-Type | Null | 420 |
| MDA-MB-231 | Breast | Wild-Type | Wild-Type | >1000 |
Table 2: Summary of In Vivo Efficacy and Tolerability in a Xenograft Model (MCF-7)
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Incidence of Grade 2+ Hyperglycemia |
| Vehicle | Daily | 0 | +2.5 | 0% |
| This compound (25 mg/kg) | Daily | 65 | -3.1 | 20% |
| This compound (50 mg/kg) | Daily | 92 | -8.5 | 80% |
| This compound (50 mg/kg) | Intermittent (3 days on, 4 days off) | 78 | -4.2 | 30% |
Technical Support Center: Troubleshooting ASP1126 In Vivo Study Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo studies involving ASP1126. The information is tailored for researchers, scientists, and drug development professionals to help ensure the robustness and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] As an S1P1 agonist, it is expected to modulate the immune system, primarily by sequestering lymphocytes in secondary lymphoid organs, and may have effects on endothelial barrier function.
Q2: What are the common sources of variability in in vivo studies?
Variability in in vivo experiments can stem from three main sources:
-
Experimenter-Induced Variability: This includes inconsistencies in procedures such as compound administration, measurements, and animal handling.[2]
-
Inherent Animal Variation: Differences in the genetic background, sex, age, and body weight of the animals can contribute to variability.[2]
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Environmental and Husbandry Factors: Interactions between the animals and their environment, including housing conditions, diet, and light cycles, can introduce variability.[2]
Q3: We are observing high variability in lymphocyte counts in our this compound-treated groups. What could be the cause?
High variability in lymphocyte counts, a key pharmacodynamic marker for an S1P1 agonist, can be due to several factors:
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Inconsistent Dosing: Errors in dose calculation, formulation, or administration route can lead to variable drug exposure.
-
Timing of Blood Sampling: The timing of blood collection relative to this compound administration is critical and needs to be consistent across all animals.
-
Animal Stress: Stress from handling or other procedures can influence circulating lymphocyte numbers.
-
Underlying Health Status: Subclinical infections or other health issues in the animals can affect baseline and treatment-induced changes in lymphocyte populations.
Troubleshooting Guide
Issue 1: Inconsistent Pharmacodynamic (PD) Response to this compound
Symptoms:
-
High standard deviation in peripheral lymphocyte counts after this compound treatment.
-
Lack of a clear dose-response relationship for lymphocyte sequestration.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Dosing | Verify dose calculations, ensure proper formulation and solubility of this compound, and standardize the administration technique (e.g., oral gavage, intraperitoneal injection). |
| Variable Drug Metabolism | Consider the genetic background of the animal model, as differences in metabolic enzymes can affect drug exposure. Use animals from a single, reputable vendor. |
| Inconsistent Sampling Time | Establish a strict timeline for blood sampling post-dose for all animals in the study. |
| Assay Variability | Validate the lymphocyte counting method (e.g., flow cytometry, hematology analyzer) for accuracy and precision. Include quality controls. |
Issue 2: High Variability in Disease Model Efficacy Studies
Symptoms:
-
Inconsistent therapeutic response to this compound in a disease model (e.g., experimental autoimmune encephalomyelitis - EAE).
-
Large error bars in clinical scores or other efficacy readouts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Disease Induction | Standardize the disease induction protocol, including the preparation and administration of the inducing agent. |
| Subjective Scoring | Implement blinded scoring of clinical signs by at least two independent observers to minimize bias. |
| Animal Health Status | Ensure all animals are healthy and free of pathogens before study initiation. |
| Microbiome Differences | House animals in a controlled environment and consider co-housing or bedding transfer to normalize the gut microbiome, which can influence immune responses. |
Experimental Protocols
Protocol 1: Assessment of Peripheral Lymphocyte Counts
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male.
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This compound Formulation: Dissolve this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect 50 µL of blood from the tail vein at pre-dose and at 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Analysis: Analyze blood samples using an automated hematology analyzer or by flow cytometry using antibodies for CD4+ and CD8+ T cells and B220+ B cells.
-
Data Presentation: Present data as the mean number of cells per µL of blood ± standard deviation.
Protocol 2: EAE Disease Model
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Administer 200 ng of pertussis toxin intraperitoneally on days 0 and 2.
-
Treatment: Begin daily oral administration of this compound or vehicle on the day of immunization or upon onset of clinical signs.
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Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
Data Presentation: Present data as the mean clinical score ± standard error of the mean.
Data Presentation
Table 1: Hypothetical Pharmacodynamic Data for this compound in Mice
| Treatment Group | Dose (mg/kg) | Mean Lymphocyte Count (x10^6/mL) at 24h | Standard Deviation |
| Vehicle | 0 | 8.2 | 1.5 |
| This compound | 0.1 | 4.1 | 0.8 |
| This compound | 0.3 | 2.5 | 0.5 |
| This compound | 1.0 | 1.2 | 0.3 |
Table 2: Hypothetical Efficacy Data for this compound in EAE Model
| Treatment Group | Dose (mg/kg/day) | Mean Peak Clinical Score | Standard Error of the Mean |
| Vehicle | 0 | 3.5 | 0.4 |
| This compound | 0.3 | 1.8 | 0.3 |
| This compound | 1.0 | 0.7 | 0.2 |
Visualizations
Caption: this compound signaling pathway.
Caption: General in vivo experimental workflow.
Caption: Troubleshooting logic for study variability.
References
Technical Support Center: Improving the Bioavailability of ASP1126
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of ASP1126.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and orally active sphingosine-1-phosphate (S1P) agonist.[1] As with many orally administered small molecules, achieving sufficient bioavailability is crucial for therapeutic efficacy. Poor bioavailability can lead to suboptimal drug exposure at the target site, requiring higher doses that may increase the risk of off-target effects. Factors that can limit oral bioavailability include poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism.
Q2: What are the initial steps to consider if I observe low in vivo exposure of this compound?
A2: If you are observing low in vivo exposure, it is essential to systematically evaluate the potential causes. A logical workflow would be to first assess the compound's fundamental physicochemical properties, namely its solubility and permeability. Based on this initial assessment, you can then explore various formulation strategies to address the identified limitations.
Q3: How can I improve the solubility of this compound in my formulation?
A3: Improving the solubility of this compound is a primary step towards enhancing its bioavailability. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can improve the dissolution rate.[2] Techniques such as micronization and nano-milling are commonly used.[2]
-
Amorphous Solid Dispersions: Crystalline compounds often exhibit lower solubility than their amorphous counterparts.[2] Creating an amorphous solid dispersion, for instance by spray-drying or lyophilization with a suitable polymer carrier, can maintain the drug in a higher-energy, more soluble state.[2][3]
-
Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can significantly enhance the solubility of poorly soluble compounds. A suggested starting formulation for in vivo studies with this compound includes DMSO, PEG300, and Tween 80.[1]
-
Salt Formation: If this compound has ionizable groups, forming a salt can substantially improve its solubility and dissolution rate.
Q4: What if poor permeability is the main issue limiting this compound bioavailability?
A4: If this compound has adequate solubility but still exhibits low bioavailability, poor permeability across the gastrointestinal tract may be the rate-limiting factor. Strategies to overcome this include:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve the absorption of lipophilic drugs and may facilitate lymphatic transport, bypassing first-pass metabolism in the liver.[3][4]
Q5: How does metabolism affect the bioavailability of this compound?
A5: First-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug that reaches systemic circulation. While specific metabolic pathways for this compound are not detailed in the provided search results, it is a critical factor to consider for any orally administered drug. If extensive metabolism is suspected, strategies could involve co-administration with an inhibitor of the relevant metabolic enzymes, though this approach requires careful investigation of potential drug-drug interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor solubility of the compound in the gastrointestinal fluids. | 1. Verify the solubility of this compound in simulated gastric and intestinal fluids. 2. Employ solubility enhancement techniques such as particle size reduction or the use of amorphous solid dispersions.[2][3][4] 3. Optimize the formulation by incorporating solubilizing agents like co-solvents and surfactants.[1] |
| Low permeability across the intestinal epithelium. | 1. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer). 2. If permeability is low, consider formulations with permeation enhancers or lipid-based delivery systems.[5] | |
| Extensive first-pass metabolism. | 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes. 2. If metabolism is high, a different route of administration may be necessary for initial efficacy studies. | |
| High variability in plasma concentrations between experimental subjects. | Inconsistent dissolution of the drug from the formulation. | 1. Ensure a homogenous and stable formulation. 2. For solid doses, ensure uniform particle size distribution. |
| Food effects on drug absorption. | 1. Standardize the feeding schedule of experimental animals. 2. Investigate the effect of food on the bioavailability of this compound. | |
| Precipitation of this compound in the formulation upon standing. | The formulation has reached its saturation limit. | 1. Reduce the concentration of this compound in the formulation. 2. Incorporate stabilizing excipients. 3. Prepare the formulation fresh before each use. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Collect the resulting powder, which is the amorphous solid dispersion.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and determine its dissolution profile in comparison to the crystalline drug.
-
Protocol 2: In Vitro Dissolution Testing
-
Materials: USP dissolution apparatus (e.g., Apparatus 2, paddle), dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8), this compound formulation.
-
Procedure:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C.
-
Place a known amount of the this compound formulation into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Visualizations
Caption: Troubleshooting workflow for improving the bioavailability of this compound.
Caption: Simplified signaling pathway for this compound as an S1P receptor agonist.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Technical Support Center: ASP1126 and Sphingosine-1-Phosphate (S1P) Receptor Agonists
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ASP1126 and other sphingosine-1-phosphate (S1P) receptor agonists in cell culture. Given the limited public information specifically on this compound, this guide focuses on the broader class of S1P receptor agonists, with the understanding that this compound, as a potent and selective S1P1 agonist, will share a similar mechanism of action and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P receptors are a class of G protein-coupled receptors (GPCRs) that bind the endogenous lipid signaling molecule sphingosine-1-phosphate.[2][3][4] There are five subtypes of S1P receptors (S1P1-5), and their activation triggers a variety of downstream signaling pathways that regulate key cellular processes such as proliferation, migration, survival, and immune cell trafficking.[2][3][5]
Q2: What are the expected on-target effects of this compound in cell culture?
As a selective S1P1 agonist, this compound is expected to primarily activate signaling pathways coupled to the S1P1 receptor. The S1P1 receptor exclusively couples to the Gi/o family of G proteins.[3] Activation of S1P1 typically leads to:
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Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of the Ras-ERK and PI3K-Akt signaling pathways, which are involved in cell survival and proliferation.[6]
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Activation of Rac, a small GTPase involved in regulating the actin cytoskeleton and cell migration.[6]
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Induction of S1P1 receptor internalization and degradation, which can lead to a "functional antagonism" and is a key mechanism for the lymphopenia observed in vivo.[2][7]
Q3: What are potential off-target effects of S1P receptor agonists like this compound?
Off-target effects can arise from a lack of complete selectivity for the intended receptor subtype or from interactions with other cellular components. While this compound is reported to be selective for S1P1, high concentrations or specific cellular contexts might lead to:
-
Activation of other S1P receptor subtypes: If selectivity is not absolute, this compound could activate other S1P receptors (S1P2-5), which couple to different G proteins (Gq/11, G12/13) and can trigger distinct or even opposing cellular responses.[3][6] For example, S1P2 activation can inhibit cell migration.[3]
-
Modulation of sphingolipid metabolism: Some small molecule modulators of S1P receptors have been shown to have off-target effects on enzymes involved in sphingolipid metabolism, such as sphingosine kinases (SphK1/2) or dihydroceramide desaturase.[8][9] This can lead to changes in the cellular levels of bioactive lipids like ceramides and sphingosine, which can impact cell fate.[5][8]
Q4: I am observing unexpected or inconsistent results in my cell culture experiments with an S1P agonist. What could be the cause?
Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low or no cellular response to this compound | 1. Low S1P1 receptor expression: The cell line used may not express sufficient levels of the S1P1 receptor. | - Confirm S1P1 receptor expression using RT-qPCR, Western blot, or flow cytometry.- Use a positive control cell line known to express S1P1 (e.g., CHO or U2OS cells stably expressing human S1P1).[10][11] |
| 2. Compound degradation: this compound may be unstable in the cell culture medium. | - Prepare fresh stock solutions for each experiment.- Minimize freeze-thaw cycles of stock solutions. | |
| 3. Receptor desensitization/internalization: Prolonged exposure to agonists can lead to receptor internalization and degradation, reducing the cell's responsiveness.[2][7] | - Perform time-course experiments to determine the optimal stimulation time.- Consider using a functional antagonist to study the long-term effects of receptor blockade. | |
| High background signaling or unexpected cellular effects | 1. Off-target effects: The concentration of this compound used may be too high, leading to activation of other S1P receptor subtypes or other cellular targets. | - Perform a dose-response experiment to determine the optimal concentration that elicits a specific S1P1 response.- Use S1P receptor antagonists for other subtypes to confirm that the observed effect is S1P1-mediated. |
| 2. Contamination of cell culture: Mycoplasma or other contaminants can alter cellular signaling. | - Regularly test cell cultures for mycoplasma contamination. | |
| Cell toxicity or death | 1. Off-target effects on sphingolipid metabolism: Alterations in ceramide levels due to off-target enzyme inhibition can induce apoptosis.[5][8] | - Measure cellular ceramide and sphingosine levels following treatment.- Use a lower concentration of the S1P agonist. |
| 2. High solvent concentration: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This assay is used to visually confirm the activation of the S1P1 receptor by monitoring its agonist-induced internalization.
Materials:
-
U2OS cells stably expressing human S1P1 receptor fused to EGFP (S1P1-EGFP).[11]
-
Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.[11]
-
Assay Buffer: Serum-free DMEM.
-
This compound stock solution.
-
Positive control: Sphingosine-1-phosphate (S1P).
-
Fixing Solution: 4% paraformaldehyde in PBS.
-
DAPI solution for nuclear staining.
-
96-well imaging plate.
Methodology:
-
Seed S1P1-EGFP U2OS cells into a 96-well imaging plate and allow them to adhere overnight.
-
Wash the cells with Assay Buffer.
-
Add Assay Buffer containing different concentrations of this compound or S1P (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 1 hour.[11]
-
Gently remove the treatment solution and fix the cells with Fixing Solution for 20 minutes at room temperature.[11]
-
Wash the cells with PBS and stain with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images for the translocation of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles (endosomes).
Protocol 2: cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1 receptor activation.
Materials:
-
CHO cells stably expressing the human S1P1 receptor.
-
Cell Culture Medium: F-12K Medium with 10% FBS and appropriate selection antibiotic.
-
Assay Buffer: Serum-free F-12K Medium.
-
Forskolin solution.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Methodology:
-
Seed the S1P1-CHO cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with Assay Buffer and incubate for 1 hour.
-
Pre-treat the cells with various concentrations of this compound for 15 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 for adenylyl cyclase inhibition.
Signaling Pathways and Experimental Workflows
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Inside-out" signaling of sphingosine-1-phosphate: therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 8. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Resistance to PI3K Inhibition in Cancer Research
A-Note About ASP1126: While the query specified this compound, publicly available research extensively documents the pan-PI3K inhibitor SF1126 . This guide will focus on overcoming resistance to PI3K inhibitors, using SF1126 as a primary example, as it is plausible that this compound is an alternative designation for this compound. The principles and methodologies discussed are broadly applicable to research involving pan-PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SF1126?
A1: SF1126 is a conjugate prodrug of LY294002, a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] It functions by competitively binding to the ATP-binding site of the p110 catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling cascade, including the activation of AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[3][4][5]
Q2: Our PIK3CA-mutant cell line is showing reduced sensitivity to SF1126. What are the potential mechanisms of resistance?
A2: Reduced sensitivity, or resistance, to PI3K inhibitors like SF1126 in PIK3CA-mutant cell lines can arise from several mechanisms:
-
Reactivation of the PI3K Pathway: This can occur through secondary mutations in PIK3CA or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[6][7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass PI3K inhibition by upregulating parallel pathways, most notably the MAPK/ERK pathway.[7]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger feedback loops that reactivate the pathway. A key example is the insulin feedback loop, where PI3K inhibition leads to hyperglycemia, prompting insulin secretion that can, in turn, reactivate the PI3K pathway in tumor cells.[4][8]
-
Upregulation of Downstream Effectors: Overexpression or activation of downstream components like AKT, SGK3, or PIM kinases can sustain pro-survival signaling despite PI3K inhibition.[6][9]
Q3: We are observing tumor regrowth in our xenograft models after an initial response to SF1126. How can we investigate the mechanism of this acquired resistance?
A3: Investigating acquired resistance in xenograft models typically involves a multi-step approach:
-
Sample Collection: Harvest tumors from both the initial response phase and the regrowth phase.
-
Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or targeted sequencing to identify new mutations in genes associated with the PI3K pathway (e.g., PIK3CA, PTEN, AKT1) and other cancer-related genes. RNA sequencing can reveal changes in gene expression, highlighting the activation of compensatory pathways.
-
Phospho-proteomic Analysis: Use techniques like Western blotting or mass spectrometry to assess the phosphorylation status of key proteins in the PI3K and other signaling pathways (e.g., p-AKT, p-ERK, p-S6). This can provide direct evidence of pathway reactivation or bypass.
-
In Vitro Validation: Establish cell lines from the resistant tumors to conduct further mechanistic studies and test the efficacy of combination therapies.
Troubleshooting Guides
This section provides structured guidance for addressing common experimental issues.
Problem 1: Inconsistent Efficacy of SF1126 in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Integrity | Authenticate cell lines via short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | Ensures experiments are performed on the correct and healthy cell lines. |
| Drug Stability | Prepare fresh stock solutions of SF1126 and store them under recommended conditions. Avoid repeated freeze-thaw cycles. | Consistent drug potency in your assays. |
| Assay Conditions | Optimize cell seeding density and treatment duration. Ensure consistent serum concentrations in the culture medium. | Reduced variability and more reproducible dose-response curves. |
| Pre-existing Resistance | Profile baseline expression and mutation status of key PI3K pathway genes (PIK3CA, PTEN, AKT1). | Identification of cell lines with intrinsic resistance mechanisms. |
Problem 2: Xenograft Model Fails to Respond to SF1126 Monotherapy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dosing or Schedule | Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain.[1] | Identification of an effective and well-tolerated dosing regimen. |
| Pharmacodynamic Target Inhibition Not Achieved | Collect tumor samples at various time points post-treatment and perform Western blot analysis for p-AKT and p-S6 to confirm pathway inhibition. | Confirmation that SF1126 is reaching the tumor and inhibiting its target. |
| Intrinsic Resistance of the Tumor Model | Analyze the genomic and transcriptomic profile of the xenograft model to identify potential resistance mechanisms (e.g., PTEN loss, KRAS mutation). | Understanding the molecular basis of the lack of response. |
| Tumor Microenvironment Factors | Consider the role of the tumor microenvironment in conferring resistance. Co-culture experiments with stromal cells may provide insights. | Elucidation of microenvironment-mediated resistance mechanisms. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
-
Cell Lysis:
-
Treat cells with SF1126 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Generation of an SF1126-Resistant Cell Line
-
Initial Treatment:
-
Culture the parental cancer cell line in the presence of a low concentration of SF1126 (e.g., IC20).
-
-
Dose Escalation:
-
Once the cells resume normal proliferation, gradually increase the concentration of SF1126 in a stepwise manner.
-
Passage the cells regularly and monitor for signs of toxicity.
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture in the presence of a high concentration of SF1126 (e.g., >IC90 of parental cells), isolate single-cell clones by limiting dilution.
-
-
Characterization of Resistant Phenotype:
-
Confirm the resistant phenotype of the isolated clones by performing dose-response assays and comparing the IC50 values to the parental cell line.
-
Maintain the resistant cell lines in a medium containing SF1126 to preserve the resistant phenotype.
-
Visualizations
PI3K Signaling Pathway and Points of Inhibition
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of SF1126.
Experimental Workflow for Investigating Acquired Resistance
Caption: A workflow for identifying and validating mechanisms of acquired resistance to SF1126.
Logical Diagram of Overcoming Resistance Strategies
Caption: Common resistance mechanisms to PI3K inhibition and corresponding therapeutic strategies.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of ASP1126 in solution
This technical support center provides guidance on the long-term stability of the hypothetical small molecule, SM123, in solution. Researchers, scientists, and drug development professionals can use the following troubleshooting guides and FAQs to address common issues encountered during their experiments.
General Stability Profile of SM123
The stability of SM123 in solution is influenced by the solvent, storage temperature, and duration. Below is a summary of its stability in commonly used solvents.
Table 1: Long-Term Stability of SM123 (10 mM) in Various Solvents
| Solvent | Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| DMSO | Room Temp (20-25°C) | >99% | 98% | 95% | 90% |
| 4°C | >99% | >99% | 98% | 97% | |
| -20°C | >99% | >99% | >99% | 99% | |
| -80°C | >99% | >99% | >99% | >99% | |
| Ethanol | Room Temp (20-25°C) | 99% | 97% | 92% | 85% |
| 4°C | >99% | 99% | 97% | 95% | |
| -20°C | >99% | >99% | 99% | 98% | |
| -80°C | >99% | >99% | >99% | >99% | |
| PBS (pH 7.4) | Room Temp (20-25°C) | 95% | 85% | 70% | 50% |
| 4°C | 98% | 92% | 80% | 65% | |
| -20°C (with cryoprotectant) | >99% | >99% | 98% | 96% | |
| -80°C (with cryoprotectant) | >99% | >99% | >99% | 99% |
Data is presented as the percentage of intact SM123 remaining.
Troubleshooting Guide and FAQs
This section addresses specific issues users might encounter during their experiments with SM123.
Question 1: My SM123 solution, which was clear upon preparation, now shows precipitation. What should I do?
Answer: Precipitation can occur for several reasons. Follow these troubleshooting steps:
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Confirm Solubility Limit: Ensure the concentration of your solution does not exceed the known solubility limit of SM123 in the chosen solvent.
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Check Storage Temperature: If the solution was stored at a lower temperature than it was prepared at, the compound may have precipitated out. Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.
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Solvent Evaporation: Over time, especially if the container is not sealed properly, the solvent can evaporate, increasing the concentration and leading to precipitation.
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Consider a Different Solvent: If precipitation persists, consider using a different solvent in which SM123 has higher solubility.
Question 2: I am seeing a decrease in the activity of SM123 in my cell-based assays. Could this be due to instability?
Answer: Yes, a loss of activity can be indicative of compound degradation.
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Review Storage Conditions: Compare your storage conditions (solvent, temperature, duration) with the stability data in Table 1. Aqueous buffers like PBS can lead to faster degradation, especially at room temperature.
-
Aliquot Your Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to use freshly prepared solutions or solutions that have been stored under optimal conditions (-80°C in an appropriate solvent).
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Analytical Confirmation: If possible, use an analytical method like HPLC to check the purity of your SM123 solution and confirm the presence of degradation products.
Question 3: Can I store SM123 in an aqueous buffer for long-term use?
Answer: Based on the stability data, long-term storage of SM123 in aqueous buffers like PBS is not recommended, as significant degradation can occur. For long-term storage, it is best to keep SM123 as a stock solution in an organic solvent like DMSO at -80°C. Prepare fresh dilutions in your aqueous experimental buffer immediately before use.
Key Experimental Protocols
Protocol 1: Assessing the Solubility of SM123
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Prepare a saturated solution of SM123 by adding an excess amount of the compound to the solvent of interest.
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Equilibrate the solution by shaking or stirring at a constant temperature for 24-48 hours.
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Centrifuge the solution to pellet the undissolved solid.
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Carefully collect the supernatant and dilute it to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
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Quantify the concentration of SM123 in the diluted supernatant.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Long-Term Stability Assessment of SM123 in Solution
-
Prepare a stock solution of SM123 at a known concentration in the desired solvent.
-
Aliquot the stock solution into multiple vials to be stored under different temperature conditions (e.g., room temperature, 4°C, -20°C, -80°C).
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At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
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Analyze the concentration and purity of SM123 in the sample using a validated stability-indicating HPLC method.
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Compare the results to a freshly prepared standard solution to determine the percentage of SM123 remaining.
ASP1126 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ASP1126 in experimental settings. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to clarify complex signaling pathways and workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action involves binding to and activating the S1P1 receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the internalization and downregulation of the S1P1 receptor on the surface of lymphocytes.[1] Since S1P1 is crucial for the egress of lymphocytes from lymphoid tissues, its downregulation effectively traps lymphocytes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia).[1] This immunomodulatory effect is the basis for its therapeutic potential.
2. What are the key applications of this compound in research?
This compound is primarily used in research to study the roles of S1P1 signaling in various physiological and pathological processes, including:
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Immunology: Investigating lymphocyte trafficking, autoimmune diseases, and transplant rejection.[1]
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Vascular Biology: Studying endothelial barrier function and angiogenesis.
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Neurobiology: Exploring the roles of S1P1 in the central nervous system.
3. How does the selectivity of this compound for S1P1 compare to other S1P receptor agonists?
This compound exhibits preferential activation of S1P1 over other S1P receptor subtypes, such as S1P3.[1] This selectivity is a key advantage, as activation of other S1P receptors is associated with undesirable side effects. For instance, S1P3 activation has been linked to bradycardia (a slow heart rate). The favorable safety profile of this compound, with a reduced risk of bradycardia compared to non-selective agonists like fingolimod, makes it a valuable research tool and potential therapeutic agent.[1]
4. What are the recommended storage and handling procedures for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, ensure the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols and Best Practices
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cell-Based Assays
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as an indicator of receptor activation.
Table 1: GTPγS Binding Assay Parameters
| Parameter | Recommendation |
| Cell Lines | CHO or HEK293 cells stably overexpressing human S1P1 |
| Membrane Preparation | Standard membrane fractionation protocols |
| This compound Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M (for dose-response curve) |
| [35S]GTPγS Concentration | 0.1 nM |
| Incubation Time | 60 minutes at 30°C |
| Detection Method | Scintillation counting |
S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the downregulation of S1P1 from the cell surface upon agonist stimulation.
Table 2: S1P1 Receptor Internalization Assay Parameters
| Parameter | Recommendation |
| Cell Lines | Primary lymphocytes or cell lines endogenously expressing or overexpressing tagged S1P1 |
| This compound Concentration | 100 nM (or concentration of interest) |
| Incubation Time | 30-60 minutes at 37°C |
| Staining | Fluorophore-conjugated anti-S1P1 antibody (or anti-tag antibody) |
| Analysis | Flow cytometry to measure mean fluorescence intensity (MFI) |
Lymphocyte Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of lymphocytes to migrate towards a chemoattractant, a process inhibited by S1P1 agonists.
Table 3: Lymphocyte Migration Assay Parameters
| Parameter | Recommendation |
| Cell Type | Isolated primary lymphocytes (e.g., from human PBMCs or murine splenocytes) |
| Chemoattractant | S1P (100 nM) or CXCL12 (SDF-1α) (100 ng/mL) in the lower chamber |
| This compound Pre-incubation | 30-60 minutes with lymphocytes before adding to the upper chamber |
| This compound Concentration | 10 nM - 1 µM |
| Incubation Time | 2-4 hours at 37°C |
| Quantification | Counting migrated cells (microscopy) or using a fluorescent dye-based assay |
Signaling Pathways and Experimental Workflows
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for a GTPγS Binding Assay.
Caption: Workflow for a Lymphocyte Migration (Boyden Chamber) Assay.
Troubleshooting Guide
Issue 1: High background signal in GTPγS binding assay.
-
Possible Cause: Insufficient washing of the filter plate after reaction termination.
-
Solution: Ensure thorough and rapid washing with ice-cold buffer to effectively remove unbound [35S]GTPγS. Increase the number of wash steps if necessary.
-
Possible Cause: High basal G protein activity in the membrane preparation.
-
Solution: Optimize membrane preparation to minimize basal activity. Ensure the inclusion of GDP in the assay buffer to stabilize G proteins in their inactive state.
Issue 2: No significant receptor internalization observed in the flow cytometry assay.
-
Possible Cause: Low concentration or insufficient incubation time with this compound.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing S1P1 internalization in your specific cell type.
-
Possible Cause: The antibody used for detection is not suitable or is used at a suboptimal concentration.
-
Solution: Titrate the antibody to find the optimal concentration that gives a good signal-to-noise ratio. Ensure the antibody recognizes the extracellular domain of S1P1.
-
Possible Cause: The cell type used has low S1P1 expression.
-
Solution: Use a cell line known to express high levels of S1P1 or consider using a transient or stable overexpression system.
Issue 3: High variability in the lymphocyte migration assay.
-
Possible Cause: Inconsistent cell numbers added to the upper chamber.
-
Solution: Ensure accurate cell counting and resuspension to have a consistent number of cells in each well.
-
Possible Cause: Formation of air bubbles under the transwell membrane, blocking migration.
-
Solution: Carefully add the transwell insert to the lower chamber at an angle to prevent bubble formation.
-
Possible Cause: Lymphocytes are not healthy or are activated.
-
Solution: Use freshly isolated, resting lymphocytes for the assay. Minimize handling time and keep cells on ice when not in the incubator.
Issue 4: Unexpected cell death observed in culture.
-
Possible Cause: Cytotoxicity from high concentrations of this compound or the solvent (DMSO).
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your cell line. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Practice good sterile cell culture techniques. Regularly test cell lines for mycoplasma contamination.
References
Validation & Comparative
A Comparative In Vivo Analysis of ASP1126 and Fingolimod (FTY720)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of ASP1126 and the established sphingosine-1-phosphate (S1P) receptor modulator, fingolimod (FTY720). The following sections detail their respective mechanisms of action, comparative safety profiles, and in vivo efficacy in relevant preclinical models, supported by experimental data and protocols.
Mechanism of Action: Modulating Sphingosine-1-Phosphate Receptors
Both this compound and fingolimod exert their primary immunomodulatory effects by targeting sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, which is crucial for lymphocyte egress from secondary lymphoid organs.
Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[1] This active metabolite acts as a functional antagonist of the S1P1 receptor.[2] By binding to S1P1 on lymphocytes, fingolimod-phosphate induces the internalization and degradation of the receptor, thereby preventing lymphocytes from exiting the lymph nodes.[1] This sequestration of lymphocytes, including autoreactive T and B cells, in the lymphoid tissues reduces their infiltration into the central nervous system (CNS), which is a key pathogenic mechanism in autoimmune diseases like multiple sclerosis.[1][3]
This compound is a novel, selective S1P1 receptor agonist. While it also targets the S1P1 receptor, its selectivity for S1P1 over other S1P receptor subtypes, such as S1P3, is a distinguishing feature. This selectivity is hypothesized to contribute to its more favorable safety profile, particularly concerning cardiovascular side effects.
Figure 1: Simplified signaling pathways for Fingolimod and this compound.
Comparative In Vivo Safety Profile: Bradycardia
A significant dose-limiting side effect of fingolimod is bradycardia (a slowing of the heart rate), which is primarily attributed to its activity on S1P3 receptors in the heart. This compound was developed to have greater selectivity for S1P1, with the aim of mitigating this cardiovascular adverse event. A head-to-head comparison in non-human primates has provided quantitative data supporting this improved safety margin.
| Compound | Dose | Maximum Percent Change in Heart Rate (Mean ± SD) |
| This compound | 0.3 mg/kg | -1.5% ± 2.6% |
| 1 mg/kg | -2.5% ± 2.4% | |
| 3 mg/kg | -3.5% ± 4.0% | |
| Fingolimod | 0.1 mg/kg | -30.0% ± 5.1% |
Table 1: Comparison of the Effect of this compound and Fingolimod on Heart Rate in Non-Human Primates. Data has been adapted from a study where the compounds were administered orally to cynomolgus monkeys.
Experimental Protocol: Cardiovascular Safety Assessment in Non-Human Primates
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Animal Model: Male cynomolgus monkeys.
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Drug Administration: Single oral dose of this compound (0.3, 1, or 3 mg/kg) or fingolimod (0.1 mg/kg).
-
Monitoring: Heart rate was monitored continuously via telemetry.
-
Data Analysis: The maximum percentage change from the pre-dose baseline heart rate was calculated for each animal.
In Vivo Efficacy
Direct comparative efficacy studies of this compound and fingolimod in the same disease model are not publicly available. Therefore, their in vivo performance is presented here in the distinct preclinical models in which they have been evaluated: organ transplantation for this compound and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, for fingolimod.
This compound in a Rat Heterotopic Heart Transplantation Model
This compound has been shown to prolong allograft survival in a rat model of heart transplantation, demonstrating its immunosuppressive activity.
| Treatment Group | Mean Allograft Survival Time (Days ± SD) |
| Vehicle | 7.8 ± 0.5 |
| This compound (0.3 mg/kg) | 10.3 ± 1.0 |
| Tacrolimus (0.3 mg/kg) | 12.0 ± 1.3 |
| This compound (0.3 mg/kg) + Tacrolimus (0.3 mg/kg) | > 28 |
Table 2: Effect of this compound on Allograft Survival in a Rat Heart Transplantation Model. This compound was administered orally once daily.
In this model, this compound also demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts.
Experimental Protocol: Rat Heterotopic Heart Transplantation
-
Animal Model: Male Lewis rats as recipients and male Brown Norway rats as donors.
-
Surgical Procedure: Heterotopic heart transplantation was performed.
-
Drug Administration: this compound was administered orally once daily from the day of transplantation. Tacrolimus was administered intramuscularly once daily.
-
Endpoint: Graft survival was monitored daily by palpation of the heartbeat. Rejection was defined as the cessation of a palpable heartbeat.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Efficacy Comparison of ASP1126 with Other Immunosuppressants in Organ Transplantation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ASP1126, a novel sphingosine-1-phosphate 1 (S1P1) receptor-selective agonist, with other established immunosuppressants. The data presented is intended to inform researchers and drug development professionals on the current landscape of immunosuppressive therapies, with a focus on preclinical findings for emerging drug candidates.
Executive Summary
This compound has demonstrated significant efficacy in preclinical animal models of organ transplantation, prolonging allograft survival when used in combination with a subtherapeutic dose of tacrolimus. As a selective S1P1 receptor agonist, this compound offers a more targeted mechanism of action compared to the non-selective S1P receptor modulator, fingolimod. This selectivity may translate to a more favorable safety profile, particularly concerning bradycardia, an adverse effect observed with fingolimod. However, it is crucial to note that no clinical trial data for this compound in organ transplantation is publicly available at this time. In contrast, fingolimod, despite promising preclinical data, failed to demonstrate superior efficacy in phase III clinical trials for renal transplantation, leading to the discontinuation of its development for this indication. Tacrolimus, a calcineurin inhibitor, remains a cornerstone of immunosuppressive therapy in clinical practice, with extensive clinical data supporting its efficacy.
Mechanism of Action
Immunosuppressive agents prevent allograft rejection by modulating the recipient's immune response. This compound and fingolimod belong to the class of S1P receptor modulators, while tacrolimus is a calcineurin inhibitor.
S1P Receptor Modulators: this compound and Fingolimod
Sphingosine-1-phosphate (S1P) receptors, particularly S1P1, play a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism at the S1P1 receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the allograft.
Caption: Signaling pathway of S1P1 receptor agonists.
Calcineurin Inhibitors: Tacrolimus
Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. By forming a complex with the immunophilin FKBP12, tacrolimus blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby preventing the transcription of pro-inflammatory cytokines like interleukin-2 (IL-2).
Caption: Signaling pathway of Calcineurin Inhibitors.
Preclinical Efficacy Data
The following tables summarize key preclinical efficacy data for this compound, fingolimod, KRP-203, and tacrolimus in rodent and non-human primate models of organ transplantation.
Table 1: Allograft Survival in Rodent Models
| Compound | Animal Model | Allograft Type | Dosing | Median Survival Time (days) | Control Survival Time (days) | Reference |
| This compound | Rat | Heart | 0.1 mg/kg/day + Tacrolimus (0.32 mg/kg/day) | >100 | 7 (Vehicle) | [1] |
| Fingolimod (FTY720) | Rat | Heart | 1 mg/kg/day | >100 | 6.5 | [2] |
| KRP-203 | Rat | Heart (mHC-disparate) | 1 mg/kg/day | >100 | 10.5 | [2] |
| Tacrolimus | Rat | Heart | 1 mg/kg/day | 28.5 | 7 | [1] |
Table 2: Allograft Survival in Non-Human Primate (NHP) Models
| Compound | Animal Model | Allograft Type | Dosing | Mean Survival Time (days) | Control Survival Time (days) | Reference |
| This compound | Cynomolgus Monkey | Kidney | 0.03 mg/kg/day + Tacrolimus (subtherapeutic) | >180 (in 3 out of 4 animals) | 12 (Tacrolimus alone) | [1] |
Safety Profile Comparison (Preclinical)
A key differentiator for selective S1P1 agonists like this compound is the potential for an improved safety profile compared to non-selective S1P modulators.
Table 3: Preclinical Safety Findings
| Compound | Key Safety Finding | Animal Model | Details | Reference |
| This compound | Reduced bradycardia | Cynomolgus Monkey | This compound showed a significantly lower impact on heart rate compared to fingolimod at doses that induce similar lymphocyte reduction. | [1] |
| Fingolimod (FTY720) | Bradycardia | Guinea Pig | Dose-dependent decrease in heart rate observed. | [2] |
| KRP-203 | Reduced bradycardia | Guinea Pig | Showed less of a tendency to cause bradycardia compared to fingolimod. | [2] |
Clinical Efficacy and Safety of Comparators
While this compound remains in the preclinical stage for transplantation, extensive clinical data is available for tacrolimus and fingolimod.
Tacrolimus
Tacrolimus is a widely used and effective immunosuppressant in solid organ transplantation. Clinical trials have consistently demonstrated its efficacy in preventing acute rejection.[3][4] However, its use is associated with side effects such as nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus.[5]
Table 4: Tacrolimus Clinical Trial Efficacy Data (Kidney Transplantation)
| Trial | Comparator | Primary Endpoint | Tacrolimus Arm | Comparator Arm | Reference |
| Phase 3 (de novo) | Prograf® | Treatment Failure (BPAR, Graft Failure, Death, Lost to Follow-up) at 12 months | 18.7% | 19.6% | [6] |
| Systematic Review | Cyclosporine | Acute Rejection Rate | 30.7% | 46.4% | [7] |
Fingolimod
Fingolimod has been approved for the treatment of multiple sclerosis.[6][8] However, its development for organ transplantation was halted after two large phase III trials in de novo renal transplant recipients failed to show a benefit over standard of care.[9][10] Treatment with fingolimod was also associated with an increased risk of macular edema and impaired renal function in this patient population.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.
Preclinical Allograft Survival Study Workflow
Caption: General workflow for a preclinical allograft survival study.
Rat Heterotopic Heart Transplantation Model (as described in Okimoto et al., 2019) [1]
-
Animals: Male Lewis and BN rats were used as recipients and donors, respectively.
-
Surgical Procedure: Heterotopic heart transplantation was performed by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Treatment: this compound, tacrolimus, or vehicle was administered orally once daily from the day of transplantation.
-
Monitoring and Endpoint: Graft survival was monitored daily by palpation of the heartbeat. Rejection was defined as the cessation of a palpable heartbeat, which was confirmed by laparotomy.
Non-Human Primate Renal Transplantation Model (as described in Okimoto et al., 2019) [1]
-
Animals: Cynomolgus monkeys were used.
-
Surgical Procedure: Renal allograft transplantation was performed.
-
Treatment: this compound was administered orally once daily. A subtherapeutic dose of tacrolimus was also administered.
-
Monitoring and Endpoint: Graft survival was monitored by measuring serum creatinine levels. Rejection was determined based on a significant and sustained increase in serum creatinine.
Conclusion
The preclinical data for this compound are promising, suggesting its potential as an effective immunosuppressant with an improved safety profile compared to the first-generation S1P receptor modulator, fingolimod. Its efficacy in combination with a reduced dose of tacrolimus points to a potential steroid- and/or calcineurin-sparing regimen. However, the translation of these preclinical findings to the clinical setting remains to be demonstrated. The failure of fingolimod in clinical trials for organ transplantation, despite strong preclinical evidence, underscores the challenges in this therapeutic area and highlights the importance of rigorous clinical evaluation for novel immunosuppressive agents. Future clinical trials are necessary to determine the ultimate role of this compound in organ transplantation.
References
- 1. withpower.com [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of FTY720 (fingolimod) on graft survival in renal transplant recipients: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Data | ENVARSUS XR® (tacrolimus extended-release) [envarsusxr.com]
- 7. saintluc.be [saintluc.be]
- 8. researchgate.net [researchgate.net]
- 9. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 (fingolimod) in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of ASP1126 for S1P1 over S1P3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the sphingosine-1-phosphate (S1P) receptor agonist, ASP1126, for the S1P receptor subtype 1 (S1P1) over subtype 3 (S1P3). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support the validation of this compound's selectivity.
Quantitative Data Summary
The selectivity of this compound for human S1P1 over S1P3 has been demonstrated in functional assays. The half-maximal effective concentrations (EC50) from these studies are summarized in the table below.
| Compound | hS1P1 EC50 (nM) | hS1P3 EC50 (nM) | Selectivity (Fold) S1P3/S1P1 |
| This compound | 7.12[1][2] | 517[1][2] | ~72.6 |
This data clearly indicates that this compound is significantly more potent at activating S1P1 compared to S1P3, with a selectivity of approximately 73-fold. This preferential activity is a key characteristic of this compound.[1][2][3]
Experimental Protocols
The determination of this compound's potency and selectivity was primarily conducted using Guanosine 5'-O-(γ-thio)triphosphate (GTPγS) binding assays.[3] This is a widely accepted functional assay for G-protein coupled receptors (GPCRs) like S1P receptors.
GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to S1P1 and S1P3 receptors upon stimulation by an agonist (e.g., this compound). This activation is quantified by the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human S1P1 or S1P3 receptor are prepared.
-
Assay Buffer: A suitable assay buffer is prepared, typically containing HEPES, MgCl₂, NaCl, and GDP. The presence of GDP is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.
-
Reaction Mixture: The reaction mixture is prepared by combining the cell membranes, the test compound (this compound at varying concentrations), and [³⁵S]GTPγS in the assay buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for agonist binding and subsequent [³⁵S]GTPγS binding to the activated G-proteins.
-
Termination and Separation: The assay is terminated, and the bound [³⁵S]GTPγS is separated from the unbound. This is often achieved by rapid filtration through glass fiber filters, which retain the membranes and bound radiolabel.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Below is a DOT script for a generalized workflow of a GTPγS binding assay.
Caption: Generalized workflow for a GTPγS binding assay.
Signaling Pathways
The selectivity of this compound for S1P1 over S1P3 is critical due to the distinct downstream signaling pathways initiated by these two receptors.
S1P1 Signaling: S1P1 exclusively couples to the Gαi subunit of the heterotrimeric G-protein. Activation of Gαi leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades, which are primarily involved in lymphocyte trafficking and endothelial barrier function.
S1P3 Signaling: In contrast, S1P3 can couple to multiple G-protein subtypes, including Gαi, Gαq, and Gα12/13. This promiscuous coupling results in the activation of a broader range of downstream effectors, including phospholipase C (via Gαq) and RhoGEFs (via Gα12/13). S1P3 signaling has been associated with effects on heart rate and vascular tone.
The following diagrams illustrate the distinct primary signaling pathways for S1P1 and S1P3.
Caption: Simplified S1P1 signaling pathway.
Caption: Diverse signaling pathways of the S1P3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ASP3026: A Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of ASP3026, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with other relevant therapeutic alternatives, supported by experimental data and detailed methodologies.
ASP3026 is an orally available small molecule inhibitor targeting the ALK receptor tyrosine kinase.[1] Dysregulation of ALK, often through genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] ASP3026 has demonstrated efficacy in overcoming resistance to first-generation ALK inhibitors like crizotinib.[2][3] This guide delves into the specifics of its selectivity.
Comparative Kinase Inhibition Profile
ASP3026 exhibits a distinct kinase selectivity profile when compared to the first-generation ALK inhibitor, crizotinib. While both primarily target ALK, their off-target interactions differ significantly. The following table summarizes the inhibitory activity of ASP3026 and crizotinib against a panel of tyrosine kinases, highlighting the differential selectivity.
| Kinase Target | ASP3026 IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
| ALK | 3.5 | 24 |
| ROS1 | Potent Inhibition | Potent Inhibition (Ki < 0.025 nM)[4] |
| ACK | Potent Inhibition | - |
| IGF-1R | Weaker Inhibition | Weaker Inhibition |
| InsR | Weaker Inhibition | Weaker Inhibition |
| STK22D | - | Weaker Inhibition |
| FLT3 | - | Weaker Inhibition |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC₅₀ indicates greater potency. Data for this table was synthesized from multiple sources.[4][5]
Experimental Protocols
The determination of kinase inhibition profiles is crucial for assessing the selectivity of compounds like ASP3026. Below are detailed methodologies for key experiments used to generate the comparative data.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence of an inhibitor. A reduction in phosphorylation indicates inhibition.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant target kinase (e.g., ALK), a suitable peptide or protein substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., ASP3026) are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assays: Quantifying the amount of ADP produced during the kinase reaction, where lower ADP levels correspond to greater inhibition.
-
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
These assays confirm that the inhibitor can effectively enter cells and inhibit the target kinase in a more physiologically relevant context.
Principle: This method measures the phosphorylation status of the target kinase and its downstream signaling proteins within intact cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines expressing the target kinase (e.g., ALK-positive NSCLC cells) are cultured and treated with varying concentrations of the inhibitor.
-
Cell Lysis: After a specified incubation period, the cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize the phosphorylated forms of the target kinase (e.g., phospho-ALK) and its downstream effectors (e.g., phospho-STAT3, phospho-AKT).
-
Detection and Quantification: The amount of phosphorylated protein is detected using chemiluminescence or fluorescence and quantified relative to the total amount of the respective protein. A decrease in the level of phosphorylated proteins indicates target inhibition.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating cross-reactivity, the following diagrams are provided.
Caption: ALK signaling pathway and the inhibitory action of ASP3026.
Caption: Experimental workflow for in vitro kinase inhibition assay.
References
A Head-to-Head Comparison: ASP1126 Versus Novel Immunomodulators in the S1P Receptor Agonist Class
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational sphingosine-1-phosphate (S1P) receptor agonist ASP1126 against a panel of recently approved and novel immunomodulators—ozanimod, etrasimod, and siponimod. This document synthesizes key performance data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
This compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a key regulator of lymphocyte trafficking.[1][2] By activating S1P1, this compound induces the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is shared by other S1P receptor modulators, including ozanimod, etrasimod, and siponimod, which have shown efficacy in various autoimmune and inflammatory disorders. This guide offers a comparative analysis of these agents to aid in the evaluation of their therapeutic potential.
Quantitative Performance Data
The following tables summarize the key in vitro potency and in vivo pharmacodynamic effects of this compound and the selected novel immunomodulators.
Table 1: In Vitro Potency at S1P Receptors (EC50, nM)
| Compound | S1P1 | S1P3 | S1P4 | S1P5 | Selectivity Profile |
| This compound | 7.12[1][2] | 517[1][2] | - | - | Selective for S1P1 over S1P3 |
| Ozanimod | ~0.46 (GTPγS)[3] | >10,000 (GTPγS)[3] | - | ~0.3 (GTPγS)[3] | Selective for S1P1 and S1P5 |
| Etrasimod | 6.1[4][5] | No activity[4][5] | 147 (partial agonist)[4][5] | 24.4 (partial agonist)[4][5] | Selective for S1P1, S1P4, and S1P5 |
| Siponimod | 0.39[6] | >1000[7] | 750[7] | 0.98[6] | Selective for S1P1 and S1P5 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in in vitro assays, such as GTPγS binding assays. A lower EC50 value indicates higher potency.
Table 2: In Vivo Pharmacodynamic Effect - Peripheral Lymphocyte Count Reduction
| Compound | Dose | Percent Reduction from Baseline | Time to Nadir | Time to Recovery |
| This compound | 1 and 5 mg/kg (in rats) | Dose-dependent reduction[1] | - | - |
| Ozanimod | 1 mg/day | ~73.3%[8] | 85 days[8] | Up to 30 days after discontinuation[9] |
| Etrasimod | 2 mg/day | ~50% by week 2, sustained[10] | ~5 days (steady-state nadir)[11] | ~2 weeks for majority of patients[10] |
| Siponimod | 2 mg/day | ~71% (at 6 months)[12] | Within the first 3-6 months[13] | Up to 3-4 weeks after discontinuation[14] |
Data are derived from various clinical and preclinical studies and may not be directly comparable due to differences in study design, patient populations, and methodologies.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: S1P1 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for evaluating S1P receptor modulators.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of S1P receptor modulators.
GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Objective: To determine the potency (EC50) of a compound in activating the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Test compounds (this compound, ozanimod, etc.).
-
[³⁵S]GTPγS (radiolabeled).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and microplates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the test compounds to the desired concentrations in the assay buffer.
-
Reaction Mixture: In a microplate, combine the cell membranes, GDP, and the test compound or vehicle control.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with the bound [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Peripheral Lymphocyte Counting in Animal Models
This in vivo assay measures the pharmacodynamic effect of S1P receptor modulators on lymphocyte trafficking.
Objective: To quantify the reduction in peripheral blood lymphocyte counts following administration of a test compound.
Materials:
-
Animal models (e.g., rats, non-human primates).
-
Test compound formulated for oral administration.
-
Anticoagulant (e.g., EDTA).
-
Automated hematology analyzer or flow cytometer.
-
Antibodies for lymphocyte subpopulation analysis (optional, for flow cytometry).
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for a specified period before the study begins.
-
Baseline Sampling: Collect a baseline blood sample from each animal before administering the test compound.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the animals, typically via oral gavage, at the specified dose and frequency.
-
Serial Blood Collection: Collect blood samples at various time points after compound administration (e.g., 4, 8, 24, 48 hours, and then daily or weekly).
-
Sample Processing: Collect blood into tubes containing an anticoagulant.
-
Lymphocyte Counting:
-
Hematology Analyzer: Use an automated hematology analyzer to obtain a complete blood count (CBC), including the absolute lymphocyte count.
-
Flow Cytometry: For more detailed analysis, stain the blood samples with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells) and analyze using a flow cytometer.
-
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Plot the mean lymphocyte counts or the percentage reduction over time to determine the nadir and the duration of the effect.
This guide provides a foundational comparison of this compound with other novel S1P receptor modulators. As more data becomes available from ongoing and future studies, a more comprehensive understanding of the relative therapeutic potential of these compounds will emerge.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Selective Sphingosine 1-Phosphate Receptor Modulator Etrasimod Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siponimod | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 7. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Therapeutic Potential of Etrasimod in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Need for the Closer Monitoring of Novel Drugs in MS: A Siponimod Retrospective Cohort Study (Realhes Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ASP1126 performance against standard of care
- 1. This compound|CAS 1228580-11-7|DC Chemicals [dcchemicals.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pryzm.ozmosi.com [pryzm.ozmosi.com]
Independent Validation of SF1126's Therapeutic Effect: A Comparative Guide
A Note on Nomenclature: Initial searches for "ASP1126" did not yield a specific therapeutic agent. However, extensive research points to a likely interest in SF1126 , a well-documented pan-PI3K inhibitor. This guide will focus on the independently validated therapeutic effects of SF1126.
Introduction to SF1126
SF1126 is a novel, water-soluble, vascular-targeted prodrug of the pan-phosphoinositide 3-kinase (PI3K) inhibitor LY294002. It is designed to overcome the poor solubility and short half-life of its active compound. SF1126 consists of LY294002 conjugated to an RGD peptide, which targets integrins expressed on tumor vasculature, thereby enhancing drug delivery to the tumor site.[1] Beyond its pan-PI3K inhibitory activity, SF1126 has been shown to inhibit other critical signaling molecules, including mTOR, DNA-PK, and more recently, the bromodomain-containing protein 4 (BRD4), classifying it as a dual PI3K/BRD4 inhibitor in some contexts. Its therapeutic potential has been investigated in a range of solid tumors and hematological malignancies.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumorigenesis. SF1126 exerts its therapeutic effect by inhibiting PI3K, a key upstream kinase in this pathway. This inhibition leads to the downstream suppression of Akt and mTOR, ultimately resulting in decreased cancer cell proliferation and increased apoptosis.
References
ASP1126: A Comparative Analysis of Combination Therapy and Monotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ASP1126, a selective sphingosine-1-phosphate (S1P) receptor 1 agonist, in combination therapy versus monotherapy settings based on available preclinical data. This compound has been investigated for its immunomodulatory effects, primarily in the context of organ transplantation.[1] This document summarizes key experimental findings, protocols, and the underlying signaling pathway to inform further research and development.
At a Glance: this compound Performance
The following table summarizes the key quantitative outcomes from a preclinical study evaluating this compound in a rat heart transplantation model. The study compared the efficacy of this compound in combination with a subtherapeutic dose of tacrolimus to monotherapy with either agent.
| Treatment Group | Mean Allograft Survival (days) | Increase in Survival vs. Vehicle (%) |
| Vehicle | 7.7 ± 0.2 | - |
| This compound (0.1 mg/kg) | 8.8 ± 0.4 | 14.3% |
| Tacrolimus (0.3 mg/kg) | 10.3 ± 0.6 | 33.8% |
| This compound (0.1 mg/kg) + Tacrolimus (0.3 mg/kg) | > 26.8 ± 1.0 | > 248% |
Data from a rat heterotopic heart transplantation model.[1]
Signaling Pathway and Mechanism of Action
This compound is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Activation of S1P1 on lymphocytes leads to their sequestration in lymph nodes, preventing their infiltration into target tissues, such as transplanted organs or sites of autoimmune inflammation. This mechanism effectively reduces the circulating lymphocyte count, leading to immunosuppression.[1]
Caption: Mechanism of action of this compound on lymphocyte trafficking.
Experimental Protocols
The primary preclinical evidence for this compound efficacy comes from a study utilizing a rat heterotopic heart transplantation model.[1]
Objective: To evaluate the effect of this compound, alone and in combination with tacrolimus, on allograft survival.
Animal Model:
-
Male Lewis rats as recipients and male Brown Norway rats as donors for heterotopic heart transplantation.
Treatment Groups:
-
Vehicle Control: Oral administration of the vehicle solution.
-
This compound Monotherapy: Oral administration of this compound at a dose of 0.1 mg/kg once daily.
-
Tacrolimus Monotherapy: Oral administration of a subtherapeutic dose of tacrolimus (0.3 mg/kg) once daily.
-
Combination Therapy: Co-administration of this compound (0.1 mg/kg) and tacrolimus (0.3 mg/kg) once daily.
Procedure:
-
Heterotopic heart transplantation was performed, and the day of transplantation was designated as day 0.
-
Oral administration of the respective treatments commenced on the day of transplantation and continued daily.
-
The survival of the transplanted heart was monitored daily by palpation of the heartbeat through the abdominal wall.
-
Rejection was defined as the complete cessation of a palpable heartbeat, which was confirmed by laparotomy.
Endpoint:
-
The primary endpoint was the mean survival time of the cardiac allograft.
Caption: Workflow of the preclinical heart transplantation study.
Concluding Remarks
The available preclinical data strongly suggest that this compound, when used in combination with a subtherapeutic dose of tacrolimus, significantly prolongs allograft survival compared to either monotherapy alone in a rat heart transplantation model.[1] This synergistic effect highlights the potential of this compound as part of a multi-drug immunosuppressive regimen. Further research is warranted to explore the efficacy of this compound combination therapies in other immune-mediated diseases and to translate these preclinical findings into clinical settings.
References
- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Comparative Safety Analysis of SF1126: A Novel PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of SF1126, a novel pan-phosphoinositide 3-kinase (PI3K) inhibitor, with other commercially available PI3K inhibitors. The information is compiled from published clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Introduction to SF1126
SF1126 is an investigational anti-cancer agent that acts as a pan-PI3K inhibitor, targeting all Class I PI3K isoforms as well as other key members of the PI3K superfamily.[1] It is a conjugate of the well-characterized PI3K inhibitor LY294002 and a vascular-targeting peptide, designed to enhance tumor delivery and improve tolerability.[2] SF1126 has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors and B-cell malignancies.[2][3]
Comparative Safety Profile of PI3K Inhibitors
The following table summarizes the reported Grade 3 or higher adverse events (AEs) for SF1126 from a Phase I clinical trial and compares them with the common high-grade AEs of other approved PI3K inhibitors: alpelisib, copanlisib, duvelisib, and idelalisib.
| Adverse Event | SF1126 (Grade 3)[2] | Alpelisib (Grade 3/4)[4] | Copanlisib (Grade ≥3)[5] | Duvelisib (Serious AEs)[6][7][8] | Idelalisib (Grade ≥3)[9][10] |
| Metabolic | |||||
| Hyperglycemia | Hypoglycemia (1 patient) | 36.6% | 23.8% - 45.14% | - | - |
| Gastrointestinal | |||||
| Diarrhea/Colitis | Diarrhea (1 patient) | 6.7% | 4.8% - 5.09% | Diarrhea, inflammation of the intestines | Diarrhea (5%), Colitis |
| Nausea | - | - | - | - | - |
| Hematologic | |||||
| Anemia | Hemoglobin decreased (1 patient) | - | - | Anemia | - |
| Neutropenia | - | - | 18.01% | Neutropenia | Febrile neutropenia (5%) |
| Dermatologic | |||||
| Rash/Pruritus | Pruritus/Urticaria (1 patient) | 9.9% | - | Skin reactions | - |
| General | |||||
| Edema | Generalized edema (1 patient) | - | - | - | - |
| Muscular Weakness | 1 patient | - | - | - | - |
| Hepatic | |||||
| Alkaline Phosphatase Increased | 1 patient | - | - | High liver enzyme levels | ALT/AST elevation |
| Electrolyte Imbalance | |||||
| Hypokalemia | 1 patient | - | - | - | - |
| Immune-mediated | |||||
| Hypersensitivity Reaction | 1 patient | - | - | - | - |
| Pneumonitis | - | - | - | Inflammation of the lungs | Pneumonitis |
| Infections | - | - | Pneumonia | Infections | Pneumonia (6%) |
Note: The data for SF1126 is from a small Phase I study and may not be fully representative of the overall safety profile. The adverse events for other PI3K inhibitors are compiled from various clinical trials and may have different patient populations and treatment regimens.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the context of this safety analysis, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by SF1126 and a general workflow for a key preclinical safety assessment.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is inhibited by SF1126.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of SF1126 using a cell viability assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the safety and efficacy evaluation of PI3K inhibitors are crucial for the interpretation of results. Below are representative protocols for a cell viability assay and a tumor xenograft model.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of SF1126 on cancer cell lines in vitro.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of SF1126 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy and systemic toxicity of SF1126.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used as hosts for human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. SF1126 is administered to the treatment group via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
This guide provides a foundational comparison of the safety profile of SF1126 with other PI3K inhibitors. Further research and more extensive clinical trial data are necessary for a complete and definitive safety assessment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Event Management Strategies and Interventions for Treatment of Patients with HR+, HER2– Advanced Breast Cancer with Alpelisib plus Fulvestrant - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Warns About Possible Increased Risk of Death and Serious Side Effects With Duvelisib - The ASCO Post [ascopost.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Possible increased risk of death, serious side effects with cancer drug duvelisib (Copiktra) | Medication Safety Resources [ihs.gov]
- 9. onclive.com [onclive.com]
- 10. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ASP1126: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ASP1126, based on available safety data.
Important Note: The information provided corresponds to the product identifier "P1126" from Aldrich. It is presumed that "this compound" is a typographical error. Users should always verify the identity of the chemical and consult the specific safety data sheet (SDS) provided by the manufacturer before handling and disposal.
Safety and Handling Precautions
Before proceeding with disposal, it is imperative to adhere to the following safety precautions. Personal protective equipment (PPE) is essential to mitigate risks of exposure.
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Full contact material: Chloroprene gloves. Change contaminated clothing and wash hands thoroughly after handling. |
| Respiratory Protection | Use a filter type A (acc. to DIN 3181) for vapors of organic compounds, especially when vapors/aerosols are generated. |
This compound is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation. Avoid breathing mist or vapors and use only in well-ventilated areas. Do not eat, drink, or smoke when using this product.
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure safety.
-
Containment: Cover drains to prevent the product from entering them.
-
Collection: Collect, bind, and pump off spills.
-
Absorption: Take up the spill with a liquid-absorbent material (e.g., Chemizorb®).
-
Disposal of Cleanup Material: Dispose of the absorbent material properly as hazardous waste.
-
Cleaning: Clean the affected area thoroughly.
Proper Disposal Procedure
The disposal of this compound and its containers must be carried out in strict accordance with national and local regulations. Adherence to the following steps is crucial for compliant and safe disposal.
-
Do Not Mix: Do not mix this compound with other waste materials.
-
Original Containers: Leave the chemical in its original container.
-
Container Handling: Handle uncleaned containers in the same manner as the product itself.
-
Waste Collection: Arrange for disposal by a licensed professional waste disposal service.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Storage Conditions
Proper storage is essential to maintain the integrity of the chemical and ensure safety. Store this compound in a tightly closed container under an inert gas. The storage class is 10: Combustible liquids.
By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.
Personal protective equipment for handling ASP1126
This document provides crucial safety and logistical information for the handling and disposal of the research compound ASP1126. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the last lines of defense against potential exposure to hazardous materials.[1][2] The following table summarizes the recommended PPE for handling this compound, based on a comprehensive hazard assessment.
| Body Area | Recommended PPE | Specifications |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Face | Face Shield | To be used in conjunction with safety goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for any signs of degradation before use. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing risks and ensuring the integrity of experiments. The following workflow outlines the key stages for working with this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled solid hazardous waste container.
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated with an appropriate solvent and then cleaned with soap and water.
Hypothetical Signaling Pathway of this compound
To provide context for the potential biological effects of this compound, the following diagram illustrates a hypothetical signaling pathway that could be investigated. This diagram is for illustrative purposes only and is not based on published data for this compound.
By adhering to these safety protocols and operational plans, researchers can handle this compound in a manner that prioritizes personal safety and maintains the integrity of their scientific work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
